SLF1081851 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H34ClN3O |
|---|---|
Poids moléculaire |
380.0 g/mol |
Nom IUPAC |
3-[3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H33N3O.ClH/c1-2-3-4-5-6-7-8-9-11-18-13-15-19(16-14-18)21-23-20(25-24-21)12-10-17-22;/h13-16H,2-12,17,22H2,1H3;1H |
Clé InChI |
ZJJXKBLUUGLWDW-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
SLF1081851 Hydrochloride: A Deep Dive into its Mechanism of Action as a Sphingosine-1-Phosphate Transporter (Spns2) Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SLF1081851 hydrochloride has emerged as a significant pharmacological tool for investigating the intricate roles of sphingosine-1-phosphate (S1P) signaling. This technical guide provides a comprehensive overview of the mechanism of action of SLF1081851, a potent and selective inhibitor of the S1P transporter, Spinster homolog 2 (Spns2). By inhibiting Spns2, SLF1081851 effectively blocks the release of S1P from cells, leading to a reduction in circulating S1P levels and subsequent modulation of lymphocyte trafficking. This document details the core mechanism, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated signaling pathways and workflows to facilitate further research and drug development in this area.
Core Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of the Sphingosine-1-Phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2][3] Spns2 is a major facilitator superfamily (MFS) transporter responsible for the ATP-independent export of S1P from various cell types, including lymphatic endothelial cells.[2][4]
Intracellularly, S1P is synthesized from sphingosine (B13886) by the action of sphingosine kinases (SphK1 and SphK2).[2] Once synthesized, S1P can be exported out of the cell via transporters like Spns2. Extracellular S1P acts as a crucial signaling molecule by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[2] The concentration gradients of S1P between tissues and circulatory fluids, such as lymph and blood, are critical for directing the migration of various cell types, most notably lymphocytes.[2][4]
By inhibiting Spns2, SLF1081851 prevents the egress of S1P into the extracellular space. This disruption of the S1P gradient, particularly in the lymph, interferes with the S1P1 receptor-mediated signaling required for lymphocytes to exit secondary lymphoid organs.[4] The functional consequence is a dose-dependent reduction in circulating lymphocytes, a phenomenon known as lymphopenia.[1][4] This mechanism of action positions SLF1081851 as a valuable tool for studying the physiological and pathological roles of the Spns2-S1P axis and as a potential therapeutic agent for autoimmune diseases.[5][6]
Quantitative Data Summary
The inhibitory activity and in vivo effects of SLF1081851 have been quantified in several key studies. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity of SLF1081851
| Parameter | Cell Line | Value | Reference |
| IC50 for S1P Release | HeLa cells expressing mouse Spns2 | 1.93 µM | [1][2][7] |
| Inhibition of mouse Spns2 | Not specified | 67% at 2 µM | [8] |
Table 2: In Vivo Effects of SLF1081851 in Mice
| Parameter | Dose | Effect | Reference |
| Circulating Lymphocyte Count | 20 mg/kg (i.p.) | Significantly decreased | [1] |
| Plasma S1P Concentration | 20 mg/kg (i.p.) | Significantly decreased | [1] |
| Kidney Fibrosis | 5 or 10 mg/kg (i.p.) daily | Ameliorated | [4][5] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of SLF1081851 Action
Caption: Mechanism of action of SLF1081851.
Experimental Workflow for In Vitro S1P Release Assay
Caption: In Vitro S1P Release Assay Workflow.
Experimental Workflow for In Vivo Murine Studies
Caption: In Vivo Murine Study Workflow.
Detailed Experimental Protocols
In Vitro S1P Release Assay in HeLa Cells
This protocol is adapted from methodologies described in studies investigating Spns2 inhibitors.[3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of SLF1081851 on Spns2-mediated S1P release.
Materials:
-
HeLa cells stably transfected with a plasmid encoding mouse Spns2.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
G418 for selection of transfected cells.
-
Phosphate-Buffered Saline (PBS).
-
Release Medium: Serum-free DMEM containing 0.2% fatty acid-free Bovine Serum Albumin (BSA).
-
This compound.
-
Vehicle control (e.g., DMSO).
-
S1P catabolism inhibitors: 4-deoxypyridoxine (1 mM), Sodium Fluoride (NaF, 2 mM), and Sodium Orthovanadate (Na3VO4, 0.2 mM).[3]
-
12-well tissue culture plates.
-
d7-S1P internal standard.
-
Trichloroacetic acid (TCA).
-
LC-MS/MS system.
Procedure:
-
Cell Culture: Culture HeLa cells expressing mouse Spns2 in DMEM with 10% FBS, 1% penicillin/streptomycin, and G418 for selection. Seed the cells in 12-well tissue culture plates and grow to near confluence.
-
Cell Preparation: Aspirate the growth medium and wash the cells once with warm PBS.
-
Inhibitor Treatment: Prepare serial dilutions of SLF1081851 in the release medium. Also prepare a vehicle control. The release medium should be supplemented with the S1P catabolism inhibitors (4-deoxypyridoxine, NaF, and Na3VO4). Add the prepared media to the respective wells.
-
Incubation: Incubate the plates for 16-18 hours at 37°C in a CO2 incubator.[3]
-
Sample Collection: Carefully collect the supernatant from each well.
-
Sample Preparation for LC-MS/MS:
-
Add a known amount of d7-S1P internal standard to each sample.
-
Precipitate the protein by adding TCA.
-
Incubate on ice and then centrifuge at high speed to pellet the precipitated protein.
-
-
LC-MS/MS Analysis: Transfer the supernatant to appropriate vials for LC-MS/MS analysis to quantify the amount of S1P released.
-
Data Analysis: Normalize the S1P levels to the vehicle control. Plot the percentage of inhibition against the logarithm of the SLF1081851 concentration and fit a dose-response curve to determine the IC50 value.
In Vivo Assessment of Lymphocyte Counts and Plasma S1P Levels in Mice
This protocol is a general representation based on in vivo studies with Spns2 inhibitors.[3]
Objective: To evaluate the in vivo efficacy of SLF1081851 in reducing circulating lymphocyte counts and plasma S1P levels.
Materials:
-
C57BL/6j mice.
-
This compound.
-
Vehicle solution (e.g., 36.1% PEG400, 9.1% ethanol, 4.6% Solutol, 50% H2O).[3]
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Blood collection tubes (e.g., containing EDTA).
-
Hematology analyzer.
-
Centrifuge.
-
Materials for S1P extraction and LC-MS/MS analysis as described in the in vitro protocol.
Procedure:
-
Animal Acclimatization: Acclimate C57BL/6j mice to the housing conditions for at least one week before the experiment.
-
Drug Administration: Prepare the dosing solution of SLF1081851 in the vehicle. Administer the desired dose (e.g., 20 mg/kg) or an equivalent volume of vehicle to the mice via intraperitoneal injection.
-
Time Course: At a predetermined time point after administration (e.g., 4-6 hours), proceed with blood collection.
-
Blood Collection: Anesthetize the mice and collect blood via a suitable method (e.g., cardiac puncture or retro-orbital bleeding) into EDTA-containing tubes.
-
Lymphocyte Counting: Immediately after collection, use a small aliquot of the whole blood to determine the absolute lymphocyte count using a validated hematology analyzer.
-
Plasma Separation: Centrifuge the remaining blood sample to separate the plasma.
-
Plasma S1P Analysis: Store the plasma at -80°C until analysis. For analysis, thaw the plasma samples and proceed with S1P extraction and quantification using LC-MS/MS as described in the in vitro protocol.
-
Data Analysis: Compare the absolute lymphocyte counts and plasma S1P concentrations between the SLF1081851-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound is a well-characterized inhibitor of the S1P transporter Spns2. Its mechanism of action, involving the blockade of S1P export and the subsequent reduction of circulating lymphocytes, is supported by robust in vitro and in vivo data. The detailed protocols and visualizations provided in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize SLF1081851 as a research tool and to inform the development of novel therapeutics targeting the Spns2-S1P signaling pathway. Further investigation into the therapeutic potential of Spns2 inhibition in various disease models is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determinants of Serum- and Plasma Sphingosine-1-Phosphate Concentrations in a Healthy Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
A Technical Guide to SLF1081851 Hydrochloride: Unraveling the Spns2 Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the core mechanism of SLF1081851 hydrochloride, a potent inhibitor of the spinster homolog 2 (Spns2) transporter. Spns2 plays a pivotal role in the regulated release of sphingosine-1-phosphate (S1P), a critical signaling lipid that governs a multitude of physiological processes, most notably lymphocyte trafficking. By inhibiting Spns2, this compound effectively modulates the S1P signaling pathway, presenting a promising therapeutic strategy for autoimmune diseases and other inflammatory conditions. This document details the Spns2 inhibition pathway, summarizes key quantitative data, provides comprehensive experimental protocols for studying Spns2 inhibition, and includes detailed signaling pathway and workflow diagrams to facilitate a deeper understanding of the underlying mechanisms.
The Spns2-S1P Signaling Axis: A Critical Regulator of Immune Cell Trafficking
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5). The extracellular gradient of S1P is crucial for directing the egress of lymphocytes, particularly T cells and B cells, from secondary lymphoid organs into the lymphatic and circulatory systems.[1]
The transporter Spns2, predominantly expressed on endothelial cells, is a key facilitator of S1P export from cells into the extracellular environment.[2][3] By maintaining the S1P gradient between lymphoid tissues and the circulatory system, Spns2-mediated S1P release is essential for normal lymphocyte trafficking.[4][5] Disruption of this pathway, as seen in Spns2-deficient mice, leads to a significant reduction in circulating lymphocytes, a condition known as lymphopenia.[6][7] This foundational knowledge underscores the therapeutic potential of targeting Spns2 to modulate immune responses.
This compound: A Specific Inhibitor of Spns2
This compound has been identified as a specific inhibitor of Spns2-mediated S1P release.[8][9][10] Its mechanism of action centers on the direct blockade of the Spns2 transporter, thereby preventing the efflux of S1P from endothelial cells. This inhibition disrupts the established S1P gradient, leading to the retention of lymphocytes within the lymph nodes and a subsequent reduction in their numbers in the peripheral circulation.[5][10]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 for S1P Release Inhibition | 1.93 µM | HeLa cells expressing mouse Spns2 | [8][9][10] |
| In Vivo Lymphocyte Reduction | ~50% decrease from baseline | C57BL/6 mice | [6] |
| Selectivity (SphK1 IC50) | ≥30 µM | Recombinant mouse SphK1 | [8] |
| Selectivity (SphK2 IC50) | ≈30 µM | Recombinant mouse SphK2 | [8] |
Signaling and Experimental Workflow Diagrams
To visually represent the core concepts, the following diagrams have been generated using the DOT language.
References
- 1. SPNS2 enables T cell egress from lymph nodes during an immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to SLF1081851 Hydrochloride and its Interaction with Sphingosine-1-Phosphate Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that orchestrates a multitude of cellular processes, making its regulation a key area of interest for therapeutic development. The transport of S1P out of the cell is a pivotal step in its signaling cascade, mediated by transporters such as Spinster homolog 2 (Spns2). SLF1081851 hydrochloride has emerged as a valuable chemical tool for investigating the role of Spns2-mediated S1P transport. This technical guide provides a comprehensive overview of this compound, its mechanism of action as an Spns2 inhibitor, and its effects on the sphingosine-1-phosphate signaling pathway. Detailed experimental protocols, quantitative data, and visual representations of the signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts in this domain.
Introduction to Sphingosine-1-Phosphate (S1P) Signaling
Sphingosine-1-phosphate is a bioactive lipid mediator that plays a crucial role in regulating a wide array of physiological and pathophysiological processes, including immune cell trafficking, angiogenesis, and vascular stability.[1][2] S1P is generated intracellularly from sphingosine (B13886) through the action of two isoenzymes, sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1] Once synthesized, S1P can be degraded intracellularly or transported out of the cell to act on a family of five high-affinity G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[1][3] This "inside-out" signaling paradigm is a hallmark of S1P biology.
The differential expression of S1P receptors on various cell types and their coupling to distinct heterotrimeric G proteins lead to a diverse range of cellular responses.[3] For instance, S1P1 couples exclusively to Gi/o, while S1P2 and S1P3 can couple to Gi/o, Gq, and G12/13.[3] These interactions trigger downstream signaling cascades that influence cell survival, proliferation, migration, and differentiation. The regulation of S1P gradients between tissues and circulatory fluids is therefore essential for maintaining homeostasis.
This compound: A Selective Spns2 Inhibitor
This compound is a small molecule inhibitor of the S1P transporter Spns2.[4][5] Spns2 is a major facilitator superfamily (MFS) transporter responsible for the release of S1P from various cell types, thereby contributing to the establishment of extracellular S1P gradients necessary for proper signaling.[4] By inhibiting Spns2, SLF1081851 effectively blocks the export of S1P, leading to a reduction in extracellular S1P levels and subsequent modulation of S1P receptor-mediated signaling.[6]
Mechanism of Action
SLF1081851 acts by directly inhibiting the transport function of Spns2. This leads to a decrease in the concentration of S1P in the extracellular environment, which in turn reduces the activation of S1P receptors on target cells.[6] This mechanism has been shown to recapitulate the phenotype observed in Spns2-deficient mice, most notably a significant reduction in circulating lymphocytes.[6]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (S1P Release) | 1.93 µM | Inhibition of S1P release from HeLa cells expressing mouse Spns2. | [6] |
| Selectivity (SphK1) | IC50 ≥ 30 µM | Recombinant mouse SphK1 inhibition assay. | [3] |
| Selectivity (SphK2) | IC50 ≈ 30 µM | Recombinant mouse SphK2 inhibition assay. | [3] |
| Parameter | Observation | Experimental Model | Reference |
| In Vivo Efficacy | Significantly decreased circulating lymphocyte counts and plasma S1P concentrations. | Mice treated with 20 mg/kg SLF1081851 (intraperitoneal injection). | [6] |
| Toxicity | Toxic to mice at a dose of 30 mg/kg. | In vivo mouse studies. | [7] |
Signaling Pathways and Experimental Workflows
Sphingosine-1-Phosphate Signaling Pathway
The following diagram illustrates the key components of the S1P signaling pathway, from its synthesis to its downstream effects mediated by the five S1P receptors.
Caption: Overview of the S1P signaling pathway and the inhibitory action of SLF1081851.
Experimental Workflow: In Vitro S1P Release Assay
This diagram outlines the general workflow for assessing the inhibitory effect of SLF1081851 on Spns2-mediated S1P release.
Caption: Workflow for the in vitro S1P release assay to determine the potency of SLF1081851.
Experimental Protocols
In Vitro S1P Release Assay from Spns2-Expressing HeLa Cells
This protocol is adapted from the methodology described in the discovery of SLF1081851.[3]
Materials:
-
HeLa cells
-
Spns2-expressing plasmid
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (for stock solution)
-
LC-MS/MS system for S1P quantification
Procedure:
-
Cell Culture and Transfection:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 24-well plates) to reach 70-80% confluency on the day of transfection.
-
Transfect the HeLa cells with a plasmid encoding for mouse Spns2 using a suitable transfection reagent according to the manufacturer's instructions. As a control, transfect a separate set of cells with an empty vector.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of SLF1081851 in serum-free cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
24 hours post-transfection, replace the culture medium with the medium containing the different concentrations of SLF1081851 or vehicle control (DMSO).
-
Incubate the cells for a defined period (e.g., 18-20 hours) at 37°C.[3]
-
-
Sample Collection and Analysis:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
Quantify the concentration of S1P in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Normalize the S1P levels to a relevant parameter (e.g., total protein concentration in the corresponding cell lysate).
-
Plot the percentage of S1P release inhibition against the logarithm of the SLF1081851 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vivo Lymphocyte Count Reduction Assay in Mice
This protocol is a general guideline based on typical procedures for evaluating the effect of S1P modulators on circulating lymphocyte counts.[6][8]
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Vehicle solution (e.g., saline, PEG400/Tween 80)
-
Blood collection supplies (e.g., EDTA-coated capillaries or tubes)
-
Automated hematology analyzer or flow cytometer
-
Antibodies for lymphocyte subset analysis (optional, e.g., anti-CD3, anti-B220)
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate mice to the housing conditions for at least one week before the experiment.
-
Prepare the dosing solution of this compound in a suitable vehicle.
-
Administer a single dose of SLF1081851 (e.g., 20 mg/kg) or vehicle control to the mice via the desired route (e.g., intraperitoneal injection).[6]
-
-
Blood Collection:
-
At specified time points post-dosing (e.g., 0, 4, 8, 24 hours), collect a small volume of peripheral blood from each mouse (e.g., via tail vein or saphenous vein) into EDTA-coated tubes to prevent coagulation.
-
-
Lymphocyte Counting:
-
Thoroughly mix the blood samples.
-
Determine the total white blood cell count and the absolute lymphocyte count using an automated hematology analyzer.
-
Alternatively, use flow cytometry to perform a more detailed analysis of lymphocyte subsets. This involves staining the blood cells with fluorescently labeled antibodies specific for different lymphocyte markers.
-
-
Data Analysis:
-
Calculate the percentage change in lymphocyte count from baseline (time 0) for each animal at each time point.
-
Compare the lymphocyte counts between the SLF1081851-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Plot the mean lymphocyte count or the percentage change from baseline over time for each treatment group.
-
Sphingosine Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of SLF1081851 against SphK1 and SphK2.[9]
Materials:
-
Recombinant human or mouse SphK1 and SphK2
-
Sphingosine (substrate)
-
[γ-32P]ATP or a non-radioactive ATP detection system
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
This compound
-
DMSO
-
Thin-layer chromatography (TLC) system or other method for product separation and detection
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, sphingosine, and the recombinant SphK enzyme.
-
Add SLF1081851 at various concentrations (or vehicle control) to the reaction mixture and pre-incubate for a short period.
-
-
Initiation and Termination of Reaction:
-
Initiate the enzymatic reaction by adding ATP (e.g., [γ-32P]ATP).
-
Allow the reaction to proceed for a defined time at 37°C.
-
Terminate the reaction by adding an acidic solution (e.g., HCl) or another appropriate stop solution.
-
-
Product Detection and Quantification:
-
Extract the lipids from the reaction mixture using an organic solvent (e.g., chloroform/methanol).
-
Separate the radiolabeled S1P product from the unreacted [γ-32P]ATP using TLC.
-
Quantify the amount of [32P]S1P formed using autoradiography or a phosphorimager.
-
If using a non-radioactive method, follow the manufacturer's instructions for the specific ATP detection kit.
-
-
Data Analysis:
-
Calculate the percentage of SphK activity inhibition at each concentration of SLF1081851.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.
-
Conclusion
This compound is a potent and selective inhibitor of the S1P transporter Spns2. Its ability to modulate extracellular S1P levels makes it an invaluable tool for dissecting the complex roles of S1P signaling in health and disease. This technical guide provides a foundation for researchers and drug development professionals to utilize SLF1081851 in their studies, with detailed protocols and comprehensive data to guide experimental design and interpretation. Further investigation into the therapeutic potential of targeting Spns2 with inhibitors like SLF1081851 is warranted, particularly in the context of autoimmune diseases and other conditions where modulation of S1P signaling is beneficial.
References
- 1. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole-based sphingosine-1-phosphate transporter Spns2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 8. Single‐dose of LC51‐0255, a selective S1P1 receptor modulator, showed dose‐dependent and reversible reduction of absolute lymphocyte count in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SLF1081851 Hydrochloride in Lymphocyte Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SLF1081851 hydrochloride, a first-generation inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). We will explore its mechanism of action, its impact on lymphocyte trafficking, and the experimental methodologies used to characterize its effects. This document is intended to serve as a comprehensive resource for researchers in immunology, pharmacology, and drug development.
Introduction: The Sphingosine-1-Phosphate (S1P) Pathway and Lymphocyte Egress
The trafficking of lymphocytes from secondary lymphoid organs, such as lymph nodes, back into circulation is a critical process for immune surveillance. This egress is meticulously controlled by a chemotactic gradient of sphingosine-1-phosphate (S1P).[1] Lymphocytes expressing the S1P receptor 1 (S1PR1) are guided by higher concentrations of S1P in the lymph and blood, prompting their exit from the lymph nodes where S1P levels are lower.[1]
Disruption of this S1P gradient forms the basis for a class of immunomodulatory drugs. The most well-known are S1P receptor modulators (SRMs), such as fingolimod, which act as functional antagonists by causing the internalization of S1PR1, thereby rendering lymphocytes unresponsive to the S1P gradient and trapping them in the lymph nodes.[2][3][4] This leads to a reduction in circulating lymphocytes, a state known as lymphopenia, which is beneficial in autoimmune diseases like multiple sclerosis.[2][3] However, SRMs can have on-target side effects due to the widespread expression of S1P receptors.[2][5]
An alternative therapeutic strategy is to target the source of the S1P gradient. The transporter Spns2, expressed on endothelial cells, is a key player in exporting S1P into the lymph.[1][3][6] By inhibiting Spns2, the S1P concentration in the lymph is reduced, thereby disrupting the gradient and preventing lymphocyte egress. This compound is a small molecule inhibitor designed for this purpose.[7]
Mechanism of Action of this compound
SLF1081851 acts as a direct inhibitor of the Spns2 transporter.[7] Unlike SRMs that target the lymphocyte's S1P receptor, SLF1081851 targets the cellular machinery responsible for creating the S1P gradient. By blocking Spns2-mediated S1P export, SLF1081851 effectively diminishes the chemoattractant signal required for lymphocytes to exit the lymph nodes. This leads to their sequestration within the lymphoid tissue and a subsequent reduction of lymphocytes in peripheral circulation.[3][7]
The following diagram illustrates the signaling pathway and the point of intervention for SLF1081851.
Quantitative Data on SLF1081851 and Related Compounds
The inhibitory activity of SLF1081851 and its more potent successor, SLF80821178, has been quantified in various assays. The data highlights the impact of these Spns2 transport blockers (STBs) on S1P release and lymphocyte counts.
| Compound | Assay | Measurement | Value | Reference |
| SLF1081851 | In vitro S1P release from HeLa cells | IC₅₀ | 1.93 μM | [7] |
| Spns2-dependent S1P release | pIC₅₀ | 5.72 | [2] | |
| SLF80821178 | In vitro S1P release from HeLa cells | IC₅₀ | 51 ± 3 nM | [3] |
| Spns2-dependent S1P release | pIC₅₀ | 7.28 | [2] |
| Treatment | Effect | Measurement | Value | Reference |
| SLF1081851 | Reduction in circulating lymphocytes | Significant decrease | Not specified | [7] |
| Reduction in plasma S1P | Significant decrease | Not specified | [7] | |
| Spns2 Transport Blockers (STBs) | Maximal reduction in absolute lymphocyte counts (ALCs) | % reduction | ~45-50% | [8][9] |
| S1P Receptor Modulators (SRMs) | Maximal reduction in absolute lymphocyte counts (ALCs) | % reduction | ~90% | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize Spns2 inhibitors.
In Vitro S1P Release Assay
This assay measures the ability of a compound to inhibit the release of S1P from cultured cells that express Spns2.
-
Cell Lines: HeLa cells or human monocytic U937 cells are commonly used.[2][7]
-
Protocol:
-
Cells are cultured to an appropriate confluency in T-25 flasks or 12-well plates.
-
The cells are then treated with various concentrations of the test compound (e.g., SLF1081851) or a vehicle control.
-
After an incubation period, the supernatant is collected.
-
The concentration of S1P in the supernatant is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The IC₅₀ value, the concentration of the inhibitor that causes a 50% reduction in S1P release, is then calculated.[10]
-
-
Note: It is important to ensure that the inhibitor concentrations used are not cytotoxic.[5]
In Vivo Lymphocyte Count Analysis
This procedure determines the effect of the test compound on circulating lymphocyte numbers in animal models.
-
Protocol:
-
Animals are administered the test compound (e.g., SLF1081851 at a specific dose, such as 20 mg/kg) or a vehicle control via a suitable route (e.g., intraperitoneal injection).[2]
-
At a specified time point post-administration (e.g., 2 hours), whole blood is collected via cardiac puncture.[2]
-
An aliquot of blood is treated with an anticoagulant (e.g., heparin).
-
Red blood cells are lysed using an ACK lysis buffer.
-
The remaining leukocytes are stained with fluorescently-labeled antibodies specific for lymphocyte markers (e.g., CD4, CD8 for T-cells; B220 for B-cells).
-
The absolute counts of different lymphocyte populations are determined using a flow cytometer.[2]
-
Lymph Collection and S1P Measurement
This protocol allows for the direct measurement of S1P levels in the lymph, the primary site of Spns2 activity in lymphocyte egress.
-
Animal Model: Mice are typically used.
-
Protocol:
-
One hour prior to euthanasia, mice are given olive oil by oral gavage to visualize the lymphatic ducts.[2]
-
The animal is anesthetized, and the abdominal cavity is opened to expose the cisterna chyli.
-
The cisterna chyli is punctured with a fine-gauge needle, and lymph is collected into a micropipette tip.[2]
-
Samples contaminated with blood are discarded.
-
The collected lymph is prepared for LC-MS analysis to quantify S1P concentrations.[2]
-
The following diagram outlines the general workflow for in vivo analysis of a Spns2 inhibitor.
Conclusion
This compound has been a valuable pharmacological tool in validating Spns2 as a therapeutic target for modulating lymphocyte trafficking. By inhibiting the S1P transporter Spns2, it offers an alternative mechanism to S1P receptor modulators for achieving immunosuppression.[5][7] While more potent analogs have since been developed, the foundational research on SLF1081851 has significantly advanced our understanding of the S1P pathway's role in immune cell migration. The experimental protocols detailed herein provide a framework for the continued investigation of Spns2 inhibitors and their potential in treating autoimmune and inflammatory diseases.
References
- 1. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 2. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
The Discovery and Synthesis of SLF1081851 Hydrochloride: A Novel Inhibitor of Sphingosine-1-Phosphate Transporter Spns2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and synthesis of SLF1081851 hydrochloride, a potent and in vivo active inhibitor of the sphingosine-1-phosphate (S1P) transporter, spinster homologue 2 (Spns2). SLF1081851 has emerged as a critical chemical probe for investigating the biology of Spns2 and as a potential therapeutic agent for modulating S1P signaling in various pathological conditions, including autoimmune diseases and kidney fibrosis.[1][2][3][4][5] This document provides a comprehensive overview of its discovery through structure-activity relationship (SAR) studies, a detailed synthetic pathway, and the experimental protocols for its biological evaluation.
Introduction to SLF1081851 and its Target, Spns2
Sphingosine-1-phosphate (S1P) is a crucial signaling lipid that regulates a multitude of cellular processes through its interaction with five G-protein-coupled receptors (S1P1-5).[1][4] The extracellular concentration gradients of S1P are tightly controlled, in part, by its export from cells, a process facilitated by transporters like Spns2.[1][4] Spns2 plays a key role in maintaining S1P levels in lymph, which is essential for lymphocyte trafficking and immune responses.[1][4]
SLF1081851 was identified as the first potent inhibitor of Spns2, effectively blocking the release of S1P from cells.[1][4][6] Its ability to decrease circulating lymphocytes and plasma S1P levels in vivo recapitulates the phenotype observed in Spns2-deficient mice, highlighting its specificity and potential as a therapeutic agent.[1][4][5]
Discovery and Structure-Activity Relationship (SAR)
The discovery of SLF1081851 was the result of a focused structure-activity relationship (SAR) study aimed at identifying inhibitors of Spns2.[1][4] The development process involved the synthesis and evaluation of a series of compounds, leading to the identification of the 3-(3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine scaffold as a promising pharmacophore.[7] Subsequent modifications to this scaffold led to the discovery of SLF1081851 (also referred to as compound 16d in some literature) as a lead compound with significant in vitro and in vivo activity.[1][4]
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of a key amidoxime (B1450833) intermediate, followed by the construction of the 1,2,4-oxadiazole (B8745197) core and subsequent deprotection to yield the final product.[1]
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-decylbenzonitrile (13)
A one-pot Suzuki-Miyaura cross-coupling reaction is employed. 1-decene undergoes hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN). The resulting borane (B79455) is then coupled with 4-iodobenzonitrile in the presence of a palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂, and an aqueous base like potassium hydroxide (B78521) (KOH) to yield 4-decylbenzonitrile.[1]
Step 2: Synthesis of N'-hydroxy-4-decylbenzimidamide (14)
4-decylbenzonitrile is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like triethylamine (B128534) (TEA) in refluxing ethanol. This reaction affords the common amidoxime intermediate, N'-hydroxy-4-decylbenzimidamide.[1]
Step 3: Synthesis of the Boc-protected 1,2,4-oxadiazole (15d)
The amidoxime intermediate (14) is coupled with N-Boc-gamma-aminobutyric acid (N-Boc-GABA) using a coupling agent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA or Hünig's base) in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 100 °C).[1]
Step 4: Synthesis of this compound (16d)
The Boc protecting group on the 1,2,4-oxadiazole intermediate (15d) is removed using a strong acid. A common procedure involves treatment with a 4 M solution of hydrogen chloride in dioxane in a solvent such as dichloromethane (B109758) (DCM) at room temperature.[1][3] The final product, SLF1081851, is obtained as its hydrochloride salt.[1]
Biological Activity and In Vitro Evaluation
SLF1081851 is a potent inhibitor of Spns2-mediated S1P release. Its inhibitory activity has been characterized in various cell lines.
Quantitative Data
| Compound | Target | Assay | IC₅₀ (µM) | Cell Line |
| SLF1081851 | Spns2 | S1P Release | 1.93 | HeLa cells |
| SLF1081851 | Spns2 | S1P Release | 1.67 ± 0.27 | U937 cells |
| SLF1081851 | Spns2 | S1P Release | 1.78 ± 0.23 | THP-1 cells |
| SLF1081851 | Spns2 | S1P Release | 1.45 ± 0.39 | Mouse kidney pericytes |
Data compiled from multiple sources.[1][4][6][8]
S1P Release Assay Protocol
The following is a generalized protocol for determining the in vitro activity of SLF1081851.
Caption: Workflow for the in vitro S1P release assay.
Detailed Protocol:
-
Cell Culture: HeLa cells transiently or stably expressing Spns2 are cultured in appropriate media.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of SLF1081851. To enhance S1P detection, cells may also be treated with inhibitors of S1P degradation pathways (S1P phosphatase and S1P lyase). Fatty acid-free bovine serum albumin (BSA) is often added to the media to act as a chaperone for the released S1P.[8]
-
Incubation: The cells are incubated for a period of 18-20 hours to allow for S1P release.[6][8]
-
Supernatant Collection: The cell culture supernatant, containing the released S1P, is collected.
-
S1P Quantification: The concentration of S1P in the supernatant is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Data Analysis: The S1P levels are normalized to a vehicle control, and the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a dose-response curve.
In Vivo Activity
Administration of SLF1081851 to rodents has been shown to significantly reduce circulating lymphocyte counts and plasma S1P concentrations, demonstrating its in vivo efficacy.[1][4] For instance, intraperitoneal administration of SLF1081851 at a dose of 20 mg/kg in mice leads to a significant decrease in both circulating lymphocytes and plasma S1P levels four hours post-dose.[6]
Mechanism of Action and Signaling Pathway
SLF1081851 exerts its biological effects by directly inhibiting the S1P transporter Spns2. This inhibition prevents the export of S1P from cells, leading to a reduction in the extracellular S1P concentration. This, in turn, disrupts the S1P gradients necessary for various physiological processes, most notably the egress of lymphocytes from lymphoid organs.
Caption: Inhibition of the S1P signaling pathway by SLF1081851.
Conclusion
This compound is a seminal discovery in the field of S1P signaling, providing a powerful tool to dissect the role of the Spns2 transporter. Its well-defined synthesis and potent in vitro and in vivo activity make it an invaluable asset for researchers in immunology, pharmacology, and drug discovery. Further investigation into the therapeutic potential of SLF1081851 and its analogs is warranted for the development of novel treatments for a range of diseases driven by dysregulated S1P signaling.
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
SLF1081851 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties of SLF1081851 hydrochloride, a potent and selective inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the areas of immunology and inflammation.
Core Physicochemical Properties
This compound is a small molecule inhibitor that has been instrumental in elucidating the physiological and pathological roles of Spns2-mediated S1P transport.[1] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | 3-(3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride | MedKoo Biosciences |
| Molecular Formula | C₂₁H₃₄ClN₃O | [2] |
| Molecular Weight | 379.97 g/mol | [2][3] |
| CAS Number | 2999629-35-3 | [2][4] |
| Appearance | Solid | [4] |
| Purity | ≥98% | Axon Medchem |
| Melting Point | Not experimentally determined. Predicted values may be obtained using computational software. | N/A |
| pKa | Not experimentally determined. Predicted values may be obtained using computational software. | N/A |
Solubility Profile
The solubility of this compound has been qualitatively assessed in various common laboratory solvents.
| Solvent | Solubility | Source |
| DMSO | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Water | Slightly soluble | [4] |
| Acetonitrile (B52724) | Slightly soluble | [4] |
Mechanism of Action and Biological Activity
This compound is a first-in-class inhibitor of Spns2, a transporter responsible for the egress of S1P from cells.[1][3] By blocking Spns2, this compound effectively reduces the extracellular concentration of S1P. This targeted action makes it a valuable tool for studying the downstream effects of S1P signaling.
The primary biological activity of this compound is summarized in the table below:
| Parameter | Value | Cell Line | Source |
| IC₅₀ (S1P release) | 1.93 µM | HeLa cells | [1] |
Signaling Pathway
This compound exerts its effect by intervening in the sphingosine-1-phosphate signaling pathway. The following diagram illustrates the role of Spns2 in this pathway and the point of inhibition by this compound.
Caption: Inhibition of S1P egress by SLF1081851.
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties of this compound are not publicly available. However, this section provides generalized, standard methodologies that are widely accepted in the field for determining such properties.
Solubility Determination (Shake-Flask Method)
This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.
Caption: Shake-flask method for solubility.
Protocol:
-
Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, DMSO).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The resulting suspension is centrifuged at high speed to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Reporting: The solubility is reported in units such as mg/mL or mmol/L.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.
Protocol:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or acetonitrile to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acidic form of the molecule has been neutralized. For more complex molecules, derivative plots of the titration curve can be used to accurately identify the equivalence points.
-
Instrumentation: An automated titrator is often used for precise addition of the titrant and continuous data logging.
Conclusion
This compound is a critical research tool for investigating the roles of S1P signaling in health and disease. Its well-defined inhibitory action on Spns2 allows for targeted studies of this transport mechanism. This guide provides a foundational understanding of its physicochemical properties to aid in the design and execution of future research. Further experimental determination of properties such as melting point and pKa would be beneficial for the scientific community.
References
The Structure-Activity Relationship of SLF1081851 Hydrochloride: A Technical Guide to a Novel Sphingosine-1-Phosphate Transporter Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLF1081851 hydrochloride is a potent and selective inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). By blocking the transport of S1P across the cell membrane, SLF1081851 disrupts S1P signaling gradients that are crucial for various physiological processes, most notably lymphocyte trafficking. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of SLF1081851, detailing the key structural modifications that influence its inhibitory activity. Furthermore, this guide outlines the detailed experimental protocols for the synthesis of SLF1081851 and its analogs, as well as the in vitro and in vivo assays used to characterize their biological effects. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery who are interested in the development of Spns2 inhibitors.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a wide array of cellular processes, including cell growth, survival, migration, and differentiation.[1][2] The extracellular signaling functions of S1P are mediated through its interaction with a family of five G protein-coupled receptors (S1PR1-5). The establishment and maintenance of extracellular S1P gradients are critical for the proper functioning of various physiological systems, particularly the immune system, where it governs the egress of lymphocytes from secondary lymphoid organs.[3][4]
The transporter Spinster homolog 2 (Spns2) plays a pivotal role in exporting S1P from cells, thereby contributing to the formation of these crucial signaling gradients.[4] As such, Spns2 has emerged as a promising therapeutic target for the modulation of S1P signaling in various pathological conditions, including autoimmune diseases and cancer.
This compound has been identified as a first-in-class, potent inhibitor of Spns2.[4] In vitro studies have demonstrated its ability to block S1P release from Spns2-expressing HeLa cells with an IC50 of 1.93 µM.[4] In vivo, administration of SLF1081851 in mice leads to a significant reduction in circulating lymphocytes, phenocopying the effect observed in Spns2 knockout animals.[4] This guide delves into the detailed structure-activity relationship of the 3-(4-decylphenyl)-1,2,4-oxadiazole-5-propanamine scaffold, providing a comprehensive overview of the key structural features that govern its inhibitory potency against Spns2.
Structure-Activity Relationship (SAR) of the 3-(4-decylphenyl)-1,2,4-oxadiazole-5-propanamine Scaffold
The SAR of the SLF1081851 scaffold was systematically explored by modifying three key regions: the hydrophobic tail, the central aromatic core, and the polar headgroup. The inhibitory activity of the synthesized analogs was evaluated based on their ability to block S1P release from Spns2-expressing HeLa cells.
Modifications of the Hydrophobic Tail
The length of the alkyl chain on the phenyl ring significantly impacts the inhibitory potency. A systematic elongation of the alkyl chain from hexyl to undecyl revealed that a decyl chain provides the optimal length for Spns2 inhibition.
| Compound | Alkyl Chain Length | % Spns2 Inhibition at 2 µM |
| Analog 1 | C6 (Hexyl) | Lower |
| Analog 2 | C7 (Heptyl) | Moderate |
| Analog 3 | C8 (Octyl) | Higher |
| Analog 4 | C9 (Nonyl) | High |
| SLF1081851 (16d) | C10 (Decyl) | Optimal |
| Analog 5 | C11 (Undecyl) | Decreased |
Note: The qualitative descriptions of inhibition are based on the trends reported in the primary literature. For precise quantitative values, please refer to Fritzemeier et al., J. Med. Chem. 2022, 65(11), 7656-7681.
Modifications of the Central Aromatic Core and Linker
Alterations to the central phenyl ring and the linker to the oxadiazole moiety were also investigated. The position of the decyl substituent on the phenyl ring was found to be critical, with the para-substitution being optimal for activity.
| Compound | Substitution Pattern | % Spns2 Inhibition at 2 µM |
| SLF1081851 (16d) | para-decyl | Optimal |
| Analog 6 | meta-decyl | Reduced |
Modifications of the Polar Headgroup
The propylamine (B44156) headgroup of SLF1081851 was extensively modified to probe the requirements for interaction with Spns2. The primary amine was found to be a key feature for potent inhibition.
| Compound | Headgroup Modification | % Spns2 Inhibition at 2 µM |
| SLF1081851 (16d) | Propylamine | Optimal |
| Analog 7 | Guanidine | Reduced |
| Analog 8 | Piperidine | Similar to propylamine |
| Analog 9 | Exocyclic primary amines | Profoundly negative impact |
| Analog 10 | α-aminobutanoic acid | No inhibitory activity |
Note: The qualitative descriptions of inhibition are based on the trends reported in the primary literature. For precise quantitative values, please refer to Fritzemeier et al., J. Med. Chem. 2022, 65(11), 7656-7681.
Experimental Protocols
General Synthetic Procedure for 3-(4-alkylphenyl)-1,2,4-oxadiazole-5-propanamine Analogs
The synthesis of SLF1081851 and its analogs involves a multi-step sequence, with the key steps being the formation of the amidoxime (B1450833) intermediate and the subsequent cyclization to form the 1,2,4-oxadiazole (B8745197) ring.
To a solution of the appropriately substituted benzonitrile (B105546) (1.0 equiv) in a 1:1 mixture of ethanol (B145695) and water, hydroxylamine (B1172632) hydrochloride (2.0 equiv) and sodium carbonate (5.0 equiv) are added. The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-6 hours). Upon cooling to room temperature, the amidoxime product precipitates and is collected by vacuum filtration.
The amidoxime (1.0 equiv) is reacted with an N-protected β-alanine derivative in the presence of a coupling agent such as HCTU to form the O-acylated intermediate, which then undergoes cyclization to the 1,2,4-oxadiazole. The protecting group (e.g., Boc) is subsequently removed under acidic conditions (e.g., 4 M HCl in dioxane) to yield the final primary amine hydrochloride salt.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SLF1081851 Hydrochloride Target Engagement Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLF1081851 hydrochloride is a first-in-class small molecule inhibitor of the Sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2][3][4] By blocking Spns2, SLF1081851 inhibits the release of S1P, a critical signaling lipid that regulates a multitude of physiological processes, most notably immune cell trafficking.[1][3][5] This guide provides a comprehensive overview of the target engagement biomarkers for SLF1081851, including detailed experimental protocols and quantitative data to aid researchers in preclinical and clinical development.
Mechanism of Action
SLF1081851 exerts its pharmacological effect by directly binding to the Spns2 transporter. This interaction locks the transporter in an inward-facing conformation, thereby preventing the egress of intracellular S1P into the extracellular space.[2] The reduction of extracellular S1P gradients disrupts the signaling required for lymphocyte egress from lymphoid tissues, leading to a decrease in circulating lymphocytes.[3][4][6]
Target Engagement Biomarkers
The primary and most reliable biomarkers for assessing the target engagement of SLF1081851 are a decrease in circulating lymphocyte counts and a reduction in plasma S1P concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the in vitro potency and in vivo pharmacodynamic effects of SLF1081851.
| In Vitro Activity | |
| Parameter | Value |
| Target | Spns2 |
| Assay System | HeLa cells |
| Effect | Inhibition of S1P release |
| IC50 | 1.93 µM[1][3][4][7] |
| In Vivo Pharmacodynamics | |
| Parameter | Observation |
| Circulating Lymphocyte Count | Significant, dose-dependent decrease in mice and rats.[1][3][4] This is considered a reliable pharmacodynamic marker of target engagement.[3][6][8] |
| Plasma S1P Concentration | Significant decrease in mice and rats.[1][3][4] |
| Route of Administration | Intraperitoneal (i.p.) |
| Dose and Timepoint | 20 mg/kg, 4 hours post-dose showed significant effects.[1] |
Experimental Protocols
In Vitro S1P Release Assay
This protocol is adapted from methodologies used in the characterization of Spns2 inhibitors.[6][9]
Objective: To quantify the inhibitory effect of SLF1081851 on Spns2-mediated S1P release from cultured cells.
Materials:
-
HeLa cells transfected with a plasmid encoding mouse Spns2.[6]
-
Cell culture medium (e.g., DMEM) with supplements.
-
This compound.
-
S1P catabolism inhibitors: 4-deoxypyridoxine (B1198617) (1 mM), NaF (2 mM), and Na3VO4 (0.2 mM).[6]
-
Fatty acid-free bovine serum albumin (BSA).
-
LC-MS/MS system for S1P quantification.
Procedure:
-
Cell Culture: Culture HeLa cells expressing mouse Spns2 in standard conditions.
-
Compound Treatment: Seed the cells in appropriate culture plates. Once attached, replace the medium with fresh medium containing the S1P catabolism inhibitors. Add varying concentrations of SLF1081851 (e.g., 0-10 µM).
-
S1P Release: Incubate the cells for 18-20 hours to allow for S1P release into the supernatant.[1]
-
Sample Collection: Collect the supernatant from each well.
-
S1P Quantification: Analyze the S1P concentration in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Calculate the IC50 value by plotting the S1P concentration against the log of the SLF1081851 concentration and fitting the data to a four-parameter logistic curve.
In Vivo Assessment of Lymphocyte Counts and Plasma S1P
Objective: To determine the in vivo effect of SLF1081851 on circulating lymphocyte counts and plasma S1P levels in a rodent model.
Materials:
-
Mice or rats.
-
This compound formulated for intraperitoneal injection.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Automated hematology analyzer.
-
LC-MS/MS system for S1P quantification.
Procedure:
-
Animal Dosing: Administer this compound (e.g., 20 mg/kg) via intraperitoneal injection to a cohort of animals.[1] Include a vehicle control group.
-
Blood Collection: At specified time points (e.g., 4 hours post-dose), collect blood samples from the animals into EDTA-coated tubes.[1]
-
Lymphocyte Counting: Analyze a portion of the whole blood using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Plasma Preparation: Centrifuge the remaining blood to separate the plasma.
-
Plasma S1P Quantification: Extract lipids from the plasma and quantify the S1P concentration using LC-MS/MS.
-
Data Analysis: Compare the lymphocyte counts and plasma S1P levels between the SLF1081851-treated group and the vehicle control group using appropriate statistical methods.
Visualizations
Signaling Pathway of S1P and Inhibition by SLF1081851
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SLF1081851 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of SLF1081851 Hydrochloride on Sphingosine-1-Phosphate Gradients: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingosine-1-phosphate (S1P) is a critical signaling lipid that orchestrates a multitude of physiological processes, including lymphocyte trafficking, vascular development, and endothelial barrier function. The precise spatial distribution of S1P, forming concentration gradients between tissues and circulatory fluids, is paramount for its biological activity.[1] This gradient is meticulously maintained by a balance of S1P synthesis, degradation, and transport. A key player in this process is the transporter Spinster homolog 2 (Spns2), responsible for exporting S1P from specific cell types to establish extracellular gradients.[2][3] SLF1081851 hydrochloride is a potent and selective small molecule inhibitor of Spns2.[1][4] By blocking S1P export, SLF1081851 disrupts the S1P gradient, leading to significant physiological consequences, most notably a reduction in circulating lymphocytes. This technical guide provides an in-depth analysis of the mechanism of action of SLF1081851, its quantitative effects on S1P levels, detailed experimental protocols for its study, and visualizations of the involved signaling pathways.
Introduction to the S1P Gradient and the Role of Spns2
The sphingosine-1-phosphate (S1P) gradient is a fundamental requirement for the proper functioning of the immune and vascular systems.[1] Typically, S1P concentrations are high in the blood and lymph (in the micromolar range) and low in interstitial fluids of tissues.[5] This differential is crucial for guiding the egress of lymphocytes from lymphoid organs into circulation, a process essential for immune surveillance.[2][6]
The establishment and maintenance of this gradient are a result of the coordinated action of several proteins:
-
Sphingosine (B13886) Kinases (SphK1 and SphK2): These enzymes catalyze the intracellular phosphorylation of sphingosine to produce S1P.[3]
-
S1P Lyase and Phosphatases: These enzymes irreversibly degrade or dephosphorylate S1P, contributing to low intracellular and tissue S1P levels.
-
S1P Transporters: These proteins are responsible for the export of S1P from the cells where it is synthesized into the extracellular space.
Spinster homolog 2 (Spns2) has been identified as a primary S1P transporter in endothelial cells, which are a major source of S1P in the lymph.[3][7] Genetic knockout studies in mice have demonstrated that the absence of Spns2 leads to reduced S1P levels in lymph and a subsequent failure of lymphocytes to exit lymphoid tissues, resulting in lymphopenia.[5][6] This highlights the critical and non-redundant role of Spns2 in maintaining the S1P gradient necessary for immune cell trafficking.
Mechanism of Action of this compound
SLF1081851 is a selective inhibitor of the S1P transporter Spns2.[1][4] Its mechanism of action has been elucidated through structural and functional studies. Cryo-electron microscopy has revealed that SLF1081851 binds to Spns2 and locks the transporter in an inward-facing conformation.[8] This conformational arrest prevents the transporter from undergoing the necessary structural changes to move S1P across the cell membrane to the extracellular space.
By inhibiting Spns2-mediated S1P export, SLF1081851 effectively reduces the concentration of S1P in the extracellular environment, particularly in the lymph where Spns2 is the predominant transporter.[7][9] This disruption of the S1P gradient mimics the phenotype observed in Spns2-deficient mice, leading to a significant decrease in circulating lymphocytes.[1][4]
Quantitative Data on the Effects of SLF1081851
The inhibitory activity of SLF1081851 has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
| Parameter | Value | Cell Line/Model | Reference |
| IC₅₀ for S1P Release | 1.93 µM | HeLa cells | [1][4] |
| IC₅₀ for Spns2 Inhibition | ~6 µM | Spns2-expressing HEK293 cells | [3] |
| Parameter | Dose | Effect | Animal Model | Reference |
| Circulating Lymphocytes | 20 mg/kg (i.p.) | Significant decrease at 4 hours post-dose | Mice | [1] |
| Plasma S1P Concentration | 20 mg/kg (i.p.) | Significant decrease | Mice and Rats | [1][4][10] |
| Maximum Plasma Concentration | 20 mg/kg (i.p.) | 5 µM at 2 hours | Rats | [1] |
| Plasma Half-life | 20 mg/kg (i.p.) | > 8 hours | Rats | [1] |
Key Experimental Protocols
Spns2-Mediated S1P Export Assay
This assay is designed to measure the ability of a compound to inhibit the transport of S1P out of cells expressing Spns2.
Materials:
-
HeLa cells (or other suitable cell line with low endogenous Spns2)
-
Plasmid DNA encoding for mouse or human Spns2
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
S1P catabolism inhibitors (e.g., 4-deoxypyridoxine, sodium fluoride, sodium vanadate)
-
This compound and other test compounds
-
LC-MS/MS system for S1P quantification
Protocol:
-
Cell Transfection: Seed HeLa cells in 12-well plates. Transfect the cells with the Spns2-encoding plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow cells to express the protein for 24-48 hours.
-
Inhibitor Treatment: Wash the cells with serum-free medium. Add fresh serum-free medium containing fatty acid-free BSA, S1P catabolism inhibitors, and the desired concentrations of SLF1081851 or other test compounds.[11]
-
S1P Export: Incubate the cells for 18-20 hours to allow for S1P synthesis and export.[1]
-
Sample Collection: Collect the cell culture medium (supernatant).
-
S1P Quantification: Quantify the concentration of S1P in the collected medium using a validated LC-MS/MS method (see protocol 4.2).[11]
-
Data Analysis: The amount of S1P in the medium is inversely proportional to the inhibitory activity of the compound. Calculate the IC₅₀ value by plotting the percent inhibition of S1P release against the logarithm of the inhibitor concentration.
Quantification of S1P by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the accurate measurement of S1P in biological matrices such as plasma or cell culture medium.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Internal standard (e.g., C17-S1P or d7-S1P) in methanol[12][13]
-
Ice-cold methanol (B129727)
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF)[13]
-
C18 analytical column[14]
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To a microcentrifuge tube, add 10 µL of the biological sample.[12]
-
Add 200 µL of ice-cold methanol containing the internal standard.[12]
-
Vortex vigorously for 30-60 seconds.[12]
-
Incubate on ice for 20 minutes to facilitate protein precipitation.[12]
-
Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.[12]
-
-
Extraction: Carefully transfer the supernatant to a new tube for analysis.[12]
-
LC-MS/MS Analysis:
-
Inject an aliquot of the extracted sample onto the LC-MS/MS system.
-
Separate S1P from other lipids using a C18 column with a suitable gradient of mobile phases (typically water/methanol/formic acid mixtures).[13][14]
-
Detect and quantify S1P and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.[11] Common MRM transitions are m/z 380.3 → 264.2 for S1P and m/z 366.3 → 250.2 for C17-S1P.[15]
-
-
Data Analysis: Generate a standard curve using known concentrations of S1P. Calculate the concentration of S1P in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualizations of Signaling Pathways and Workflows
Diagram 1: S1P Metabolism and Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Mouse SPNS2 Functions as a Sphingosine-1-Phosphate Transporter in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Sphingosine-1-phosphate Transporter Spns2 in Immune System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry | MDPI [mdpi.com]
- 14. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of the Spatial Distribution of S1P in Small Quantities of Tissues: Development and Application of a Highly Sensitive LC-MS/MS Method Combined with Laser Microdissection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of SLF1081851 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLF1081851 is a potent inhibitor of the sphingosine-1-phosphate (S1P) transporter, spinster homolog 2 (Spns2).[1][2][3] By blocking Spns2, SLF1081851 inhibits the release of S1P, a critical signaling molecule involved in various physiological processes, most notably immune cell trafficking.[1][4][5] In vivo studies in mice have demonstrated that administration of SLF1081851 leads to a significant reduction in circulating lymphocytes and plasma S1P levels, mimicking the phenotype of Spns2 deficient mice.[2][4][5][6] This makes SLF1081851 a valuable research tool for investigating the role of the S1P/Spns2 signaling axis in immunology, inflammation, and other pathological conditions. These application notes provide a detailed protocol for the in vivo administration of SLF1081851 hydrochloride in mice, based on currently available data.
Quantitative Data Summary
The following tables summarize the reported in vivo administration parameters and effects of this compound in mice.
Table 1: In Vivo Administration Parameters
| Parameter | Details | Source |
| Animal Model | C57BL/6j mice | [7] |
| Dosage Range | 5 - 20 mg/kg | [8] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][8] |
| Vehicle (for a similar compound) | 36.1% PEG400, 9.1% ethanol, 4.6% solutol, 50% H₂O | [7] |
| Treatment Frequency | Once daily | [8] |
Table 2: Pharmacodynamic Effects and Toxicity
| Effect | Dosage | Observations | Source |
| Lymphocyte Reduction | 20 mg/kg (i.p.) | Significantly decreased circulating lymphocyte count. | [1] |
| Plasma S1P Reduction | 20 mg/kg (i.p.) | Significantly decreased plasma S1P concentration. | [1] |
| Toxicity | 30 mg/kg (i.p.) | Reported to be toxic to mice. | [7][9] |
Signaling Pathway
This compound targets the S1P transporter Spns2, which is crucial for the egress of lymphocytes from lymphoid organs. By inhibiting Spns2, the extracellular S1P gradient is disrupted, leading to the retention of lymphocytes within the lymph nodes and a subsequent reduction in circulating lymphocytes.
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of Dosing Solution
Note: this compound is slightly soluble in water and acetonitrile, and soluble in DMSO and ethanol. The following protocol is a general guideline and may require optimization based on the desired final concentration and vehicle composition.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Ethanol
-
Solutol HS 15 (or equivalent)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Initial Solubilization: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO.
-
Vehicle Preparation: Prepare the vehicle solution. Based on a vehicle used for a similar compound, a suggested composition is 36.1% PEG400, 9.1% ethanol, 4.6% solutol, and 50% sterile saline or PBS.[7]
-
Final Formulation: While vortexing the vehicle solution, slowly add the SLF1081851/DMSO stock solution to achieve the desired final concentration. For example, to prepare a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL stock to 900 µL of the vehicle.
-
Ensure Homogeneity: Continue to vortex the final solution for several minutes to ensure it is a homogenous suspension. Gentle warming (to 37°C) or brief sonication may aid in solubilization, but care should be taken to avoid precipitation.
-
Storage: Prepare the dosing solution fresh on the day of administration. If short-term storage is necessary, keep it at 4°C and protected from light. Before administration, allow the solution to return to room temperature and vortex thoroughly.
In Vivo Administration Workflow
The following workflow outlines the key steps for an in vivo study in mice using this compound.
Caption: Experimental workflow for in vivo SLF1081851 administration.
Detailed Administration Protocol
Animals:
-
C57BL/6j mice (or other appropriate strain), 8-10 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
Procedure:
-
Animal Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, 5 mg/kg SLF1081851, 10 mg/kg SLF1081851, 20 mg/kg SLF1081851). A group size of n=5-10 is typically recommended.
-
Dose Calculation: Calculate the volume of the dosing solution to be administered to each mouse based on its body weight. The injection volume should not exceed 10 mL/kg.
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the SLF1081851 solution or vehicle control.
-
-
Post-Administration Monitoring:
-
Observe the animals closely for any immediate adverse reactions.
-
Monitor the general health of the animals daily, including body weight, food and water intake, and any signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
Given that 30 mg/kg has been reported as toxic, be particularly vigilant for any adverse effects at higher doses.[7][9]
-
-
Sample Collection and Analysis:
-
Collect blood samples at predetermined time points (e.g., 4 hours, 24 hours post-dose) via tail vein or retro-orbital bleeding.
-
Analyze whole blood for circulating lymphocyte counts using a hematology analyzer or flow cytometry.
-
Prepare plasma from blood samples and measure S1P levels using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Safety and Toxicology
A dose of 30 mg/kg of SLF1081851 has been reported to be toxic in mice.[7][9] Therefore, it is recommended to conduct initial dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific mouse strain and experimental conditions being used. Careful monitoring for any signs of toxicity is crucial, especially when using doses at the higher end of the reported effective range.
Disclaimer: This document provides a summary of publicly available information and is intended for research purposes only. All experiments should be conducted by trained professionals in accordance with established safety protocols and animal welfare regulations.
References
- 1. The Role of Sphingosine-1-phosphate Transporter Spns2 in Immune System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. amsbio.com [amsbio.com]
- 5. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. JCI - The sphingosine-1-phosphate transporter Spns2 expressed on endothelial cells regulates lymphocyte trafficking in mice [jci.org]
- 9. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SLF1081851 Hydrochloride in a Renal Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of SLF1081851 hydrochloride, a potent inhibitor of the Sphingosine-1-Phosphate (S1P) transporter Spns2, in a murine model of renal fibrosis. The Unilateral Ureteral Obstruction (UUO) model is a widely accepted and rapid method for inducing tubulointerstitial fibrosis, a hallmark of chronic kidney disease (CKD). This compound has demonstrated efficacy in ameliorating kidney fibrosis by suppressing inflammatory signaling.[1][2] This document outlines the recommended dosage, detailed experimental protocols for the UUO model, and methods for assessing the anti-fibrotic effects of the compound. Additionally, it includes a diagram of the relevant signaling pathway to facilitate a deeper understanding of the mechanism of action.
Introduction
Renal fibrosis is the common final pathway for a majority of chronic kidney diseases, leading to the progressive loss of kidney function. The accumulation of extracellular matrix, inflammation, and the activation of myofibroblasts are key pathological features. The S1P signaling pathway has emerged as a critical regulator of these processes.[3][4] S1P, a bioactive lipid mediator, is transported out of cells by transporters such as Spns2.[2] Extracellular S1P then binds to a family of G protein-coupled receptors (S1PRs), initiating downstream signaling cascades that contribute to inflammation and fibrosis.[3][5]
This compound is a small molecule inhibitor of Spns2, effectively blocking the transport of S1P.[6] By inhibiting Spns2, this compound reduces the extracellular concentration of S1P, thereby mitigating pro-inflammatory and pro-fibrotic signaling in the kidney.[1][2] Preclinical studies have shown its potential in treating renal fibrosis.[1][7]
Data Presentation
Table 1: In Vivo Dosage and Administration of this compound
| Parameter | Recommended Value | Notes |
| Compound | This compound | |
| Animal Model | Mouse (e.g., C57BL/6) | |
| Dose Range | 5 - 10 mg/kg | Based on efficacy in a unilateral ischemia-reperfusion renal fibrosis model. |
| Toxic Dose | 30 mg/kg | Reported to be toxic in mice.[1] |
| Route of Administration | Intraperitoneal (i.p.) injection | |
| Vehicle | To be determined by solubility | A common vehicle is 5% DMSO in saline. |
| Dosing Frequency | Once daily | |
| Treatment Duration | 7 to 14 days | Dependent on the desired severity of fibrosis in the UUO model. |
Table 2: Key Readouts for Assessing Renal Fibrosis in the UUO Model
| Analysis Type | Parameter | Method |
| Histopathology | Collagen Deposition | Masson's Trichrome, Sirius Red Staining |
| Myofibroblast Activation | Immunohistochemistry for α-SMA | |
| Tubular Injury | Periodic acid-Schiff (PAS) Staining | |
| Biochemistry | Collagen Content | Hydroxyproline Assay |
| Renal Function | Blood Urea Nitrogen (BUN), Serum Creatinine | |
| Gene Expression | Pro-fibrotic markers | qPCR for Col1a1, Acta2 (α-SMA), Tgfb1 |
| Inflammatory markers | qPCR for Tnf, Il6, Mcp-1 |
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Surgical Protocol in Mice
This protocol describes the induction of renal fibrosis through the surgical ligation of one ureter.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical instruments (sterile)
-
5-0 silk suture
-
Analgesic (e.g., buprenorphine)
-
Heating pad
-
70% ethanol (B145695) and povidone-iodine for disinfection
Procedure:
-
Anesthetize the mouse and confirm a lack of pedal withdrawal reflex.
-
Shave the fur on the left flank and disinfect the surgical area.
-
Place the mouse on a heating pad to maintain body temperature.
-
Make a small flank incision (approximately 1 cm) to expose the peritoneal cavity.
-
Gently retract the peritoneum to visualize the left kidney and ureter.
-
Isolate the ureter from the surrounding fat and connective tissue.
-
Ligate the ureter at two points (proximal and distal) using 5-0 silk suture.
-
For sham-operated control animals, the ureter is isolated but not ligated.
-
Close the muscle layer and skin with appropriate sutures.
-
Administer post-operative analgesia.
-
Monitor the mouse during recovery until it is ambulatory.
This compound Administration Protocol
Materials:
-
This compound
-
Appropriate vehicle
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
On the day of the UUO surgery (Day 0), begin daily intraperitoneal injections of this compound at the desired dose (5 or 10 mg/kg).
-
Administer the vehicle alone to the UUO control group and the sham-operated group.
-
Continue daily administrations for the duration of the study (e.g., 7 or 14 days).
Tissue Harvesting and Processing
-
At the end of the treatment period (Day 7 or 14), euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of BUN and creatinine.
-
Perfuse the kidneys with cold PBS.
-
Excise both the obstructed (left) and contralateral (right) kidneys.
-
For histopathology, fix a portion of the kidney in 10% neutral buffered formalin and embed in paraffin.
-
For biochemical and gene expression analysis, snap-freeze a portion of the kidney in liquid nitrogen and store at -80°C.
Mandatory Visualizations
Signaling Pathway of this compound in Renal Fibrosis
Caption: Mechanism of SLF1081851 HCl in renal fibrosis.
Experimental Workflow for UUO Model and this compound Treatment
Caption: UUO experimental workflow and analysis.
References
- 1. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spns2 inhibition as new therapeutic approach for the treatment of CKD | BioWorld [bioworld.com]
- 3. Sphingosine-1-phosphate pathway in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate pathway in renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The contribution of the sphingosine 1-phosphate signaling pathway to chronic kidney diseases: recent findings and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SLF1081851 Hydrochloride in Multiple Sclerosis Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLF1081851 hydrochloride is a pioneering inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2] S1P is a critical signaling molecule that regulates lymphocyte trafficking.[2][3] By blocking Spns2, this compound prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate the central nervous system (CNS) and cause inflammation and demyelination in multiple sclerosis (MS).[2][4] Animal studies have demonstrated that genetic knockout of Spns2 is protective in the experimental autoimmune encephalomyelitis (EAE) model, the most commonly used animal model for MS.[2][5] This suggests that pharmacological inhibition of Spns2 with this compound represents a promising therapeutic strategy for MS.[2]
These application notes provide a comprehensive overview of the use of this compound and other Spns2 inhibitors in MS animal models, including detailed protocols and quantitative data to guide researchers in their experimental design.
Mechanism of Action: Spns2 Inhibition
This compound targets Spns2, a transporter protein responsible for the release of S1P from cells, which is essential for establishing the S1P gradient that guides lymphocyte egress from lymphoid organs.[1][4] By inhibiting Spns2, this compound disrupts this S1P gradient, leading to the sequestration of lymphocytes within the lymph nodes and a reduction in peripheral lymphocyte counts.[2][4] This mechanism is distinct from S1P receptor modulators like fingolimod, which act by internalizing S1P receptors.[2] Targeting Spns2 may offer a more specific immunomodulatory effect with a potentially different side-effect profile.[1]
Signaling Pathway of Spns2 in Lymphocyte Egress
Caption: Inhibition of S1P export by this compound.
Quantitative Data on Spns2 Inhibitors in In Vivo Models
While specific EAE data for this compound is not yet published, data from other potent Spns2 inhibitors in EAE models, as well as in vivo data for this compound on lymphocyte counts, provide a strong basis for experimental design.
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| SLF1081851 | Mouse | 20 mg/kg | Intraperitoneal (i.p.) | Significantly decreased circulating lymphocyte count and plasma S1P concentration. | [6] |
| Phenylurea derivative 4.11i | EAE Mouse Model | 10 mg/kg | Intraperitoneal (i.p.) | Impaired the progression of EAE. | [1] |
| SLF80821178 | EAE Mouse Model | 10 and 30 mg/kg | Oral gavage (p.o.) | Significant, dose-dependent decrease in peak and chronic clinical scores. | [7] |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction in C57BL/6 Mice
This protocol is adapted from studies using Spns2 inhibitors in the EAE model.[7]
Materials:
-
Female C57BL/6J mice (8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
This compound
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55.
-
Anesthetize mice and subcutaneously inject 100-200 µL of the emulsion, typically split between two sites on the flank.
-
Administer 100-200 ng of PTX in PBS via intraperitoneal (i.p.) injection.
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 100-200 ng of PTX in PBS via i.p. injection.
-
-
Clinical Scoring:
-
Begin daily monitoring of mice for clinical signs of EAE starting around day 7 post-immunization.
-
Use a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
-
Drug Administration:
-
Based on available data for Spns2 inhibitors, a prophylactic or therapeutic regimen can be chosen.
-
Prophylactic: Start administration of this compound on the day of immunization or a few days after. A starting dose of 10-20 mg/kg via i.p. injection daily is recommended based on lymphocyte reduction studies.[1][6]
-
Therapeutic: Begin administration upon the onset of clinical signs (e.g., score of 1).
-
Prepare this compound solution according to the manufacturer's instructions. A formulation for in vivo use is 10% Ethanol, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
Experimental Workflow for EAE Study
Caption: Workflow for an EAE study with this compound.
Immunohistochemical Analysis of CNS Infiltration
Materials:
-
PBS, 4% Paraformaldehyde (PFA)
-
Sucrose (B13894) solutions (15% and 30%)
-
Optimal Cutting Temperature (OCT) compound
-
Primary antibodies (e.g., anti-CD4 for T-cells, anti-F4/80 for macrophages)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
At the study endpoint, perfuse mice with PBS followed by 4% PFA.
-
Dissect the spinal cord and brain.
-
Post-fix tissues in 4% PFA overnight, then cryoprotect in sucrose solutions.
-
Embed tissues in OCT and freeze.
-
Cut cryosections (e.g., 20 µm) and mount on slides.
-
Perform standard immunohistochemistry protocols to stain for immune cell markers.
-
Image sections using a fluorescence microscope and quantify cell infiltration.
Concluding Remarks
This compound, as a first-in-class Spns2 inhibitor, holds significant promise for the treatment of multiple sclerosis. The provided data on related compounds and detailed protocols offer a solid foundation for researchers to investigate its therapeutic potential in EAE and other relevant animal models. Further studies are warranted to establish the optimal dosing and treatment regimen for this compound in preclinical models of MS.
References
- 1. Development of Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spns2 for the Treatment of Multiple Sclerosis [vtechworks.lib.vt.edu]
- 2. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate: Its Pharmacological Regulation and the Treatment of Multiple Sclerosis: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 5. SPNS2 enables T cell egress from lymph nodes during an immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HeLa Cell S1P Release Assay Using SLF1081851
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of cellular processes, including cell growth, proliferation, and trafficking. The export of S1P from cells is a key step in its signaling cascade, mediated by specific transporters. Spinster homolog 2 (Spns2) has been identified as a major transporter for S1P in various cell types. The inhibition of Spns2-mediated S1P release presents a promising therapeutic strategy for various diseases, including autoimmune disorders. SLF1081851 has been identified as a potent inhibitor of Spns2.
These application notes provide a detailed protocol for a HeLa cell-based assay to quantify the release of S1P and to evaluate the inhibitory activity of compounds like SLF1081851 on the Spns2 transporter. HeLa cells, when transfected to express Spns2, provide a robust system for studying S1P export.[1][2]
Signaling Pathway of S1P Metabolism and Transport
The intracellular concentration of S1P is tightly regulated by a balance of synthesis, degradation, and transport. Sphingosine (B13886) kinases (SphK1 and SphK2) catalyze the phosphorylation of sphingosine to form S1P.[2][3] Conversely, S1P can be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly cleaved by S1P lyase.[2][3] The export of S1P into the extracellular space is primarily mediated by transporters such as Spns2 and Mfsd2b.[3] Extracellular S1P then binds to its cognate G protein-coupled receptors (S1P1-5) on target cells to elicit downstream signaling.[3]
Figure 1: S1P metabolism and transport pathway with the inhibitory action of SLF1081851.
Experimental Workflow
The experimental workflow for the HeLa cell S1P release assay involves several key steps, starting from cell culture and transfection, followed by inhibitor treatment and sample collection, and concluding with S1P quantification by LC-MS/MS.
Figure 2: Experimental workflow for the HeLa cell S1P release assay.
Quantitative Data Summary
The inhibitory effect of SLF1081851 on Spns2-mediated S1P release from HeLa cells has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the inhibitor.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| SLF1081851 | Spns2-transfected HeLa cells | S1P Release Assay | 1.93 ± 0.04 | [2][3] |
| SLF1081851 | Spns2-transfected HeLa cells | S1P Release Assay | ~1.93 | [4][5] |
Experimental Protocols
Materials and Reagents
-
HeLa Cells
-
pcDNA3.1 plasmid encoding mouse Spns2[2]
-
Lipofectamine 2000 or other suitable transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
G418 (Geneticin)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free DMEM
-
SLF1081851
-
Dimethyl sulfoxide (B87167) (DMSO)
-
12-well tissue culture plates
-
LC-MS/MS system for S1P quantification
Cell Culture and Transfection
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
For stable transfection, transfect HeLa cells with the pcDNA3.1 plasmid encoding mouse Spns2 using a suitable transfection reagent according to the manufacturer's protocol.
-
Two days post-transfection, begin selection of stably transfected cells by adding G418 to the culture medium at an appropriate concentration (to be determined by a kill curve, typically 400-800 µg/mL).
-
Maintain the cells under G418 selection to establish a stable pool of Spns2-expressing HeLa cells.[2]
S1P Release Assay
-
Seed the Spns2-expressing HeLa cells into 12-well tissue culture plates and grow them to near confluence.[2]
-
Prepare the "Release Media" consisting of serum-free DMEM containing 0.2% fatty acid-free BSA.[2]
-
Prepare a stock solution of S1P catabolism inhibitors in the Release Media:
-
Prepare serial dilutions of SLF1081851 in the Release Media containing the S1P catabolism inhibitors. A vehicle control (e.g., DMSO) should also be prepared.
-
When the cells are nearly confluent, carefully aspirate the growth medium from each well.
-
Gently wash the cell monolayer once with sterile PBS.
-
Add the Release Media containing the appropriate concentration of SLF1081851 or vehicle control to each well.
-
Incubate the plates for 16-18 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
After incubation, carefully collect the supernatant (extracellular media) from each well without disturbing the cell monolayer.
-
Store the collected media at -80°C until S1P quantification.
S1P Quantification by LC-MS/MS
-
Thaw the collected media samples.
-
Perform lipid extraction from the media samples. This typically involves the addition of an organic solvent system (e.g., chloroform/methanol) and an internal standard (e.g., C17-S1P).
-
Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the amount of S1P.
-
Normalize the S1P concentration to the amount of protein in the corresponding cell lysate to account for any variations in cell number.
Data Analysis
-
Calculate the percentage of S1P release inhibition for each concentration of SLF1081851 compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Troubleshooting
-
Low S1P Release:
-
Confirm Spns2 expression in the transfected HeLa cells.
-
Ensure the activity of the S1P catabolism inhibitors.
-
Optimize the incubation time.
-
-
High Variability between Replicates:
-
Ensure consistent cell seeding density.
-
Perform careful and consistent washing and media addition steps.
-
Ensure accurate pipetting of inhibitors and collection of media.
-
-
SLF1081851 Cytotoxicity:
-
Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed decrease in S1P release is not due to cell death. It has been noted that SLF1081851 can be cytotoxic at concentrations exceeding 10 µM.[1]
-
References
- 1. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Splenocyte Migration Assay with SLF1081851 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLF1081851 hydrochloride is a potent inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1] S1P plays a crucial role in the regulation of the immune system, particularly in guiding the migration of lymphocytes from lymphoid tissues into the circulatory system.[2] The egress of lymphocytes is dependent on an S1P gradient between the lymphoid organs and the blood/lymph. By inhibiting Spns2, this compound disrupts the release of S1P, thereby altering this gradient and impeding lymphocyte trafficking.[3] This mechanism makes this compound a valuable tool for studying immune responses and a potential therapeutic agent for autoimmune diseases.[3]
These application notes provide a detailed protocol for a splenocyte migration assay to evaluate the in vitro effects of this compound on lymphocyte migration.
Mechanism of Action
This compound targets and inhibits Spns2, a key transporter responsible for the efflux of S1P from cells. This inhibition leads to a reduction in the extracellular S1P concentration, which is essential for the S1P receptor 1 (S1P1)-mediated egress of lymphocytes from secondary lymphoid organs such as the spleen and lymph nodes. The disruption of the S1P gradient effectively traps lymphocytes within these organs, leading to a decrease in circulating lymphocyte counts.[3] This targeted action on lymphocyte trafficking is a promising strategy for modulating immune responses in various pathological conditions.
Signaling Pathway of S1P-Mediated Splenocyte Egress and Inhibition by this compound
Caption: S1P signaling pathway and the inhibitory action of SLF1081851.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (S1P Release) | 1.93 µM | HeLa cells | [4] |
| Inhibition of mSpns2 | 67% at 2 µM | Mouse Spns2 | [1] |
| Parameter | Dose | Effect | Animal Model | Reference |
| Blood Lymphocyte Count | 20 mg/kg | Decrease in circulating lymphocyte numbers | Mice | [1] |
| Plasma S1P Levels | 20 mg/kg | Decrease in plasma S1P levels | Mice | [1] |
Experimental Protocols
Splenocyte Migration Assay (Transwell Assay)
This protocol is adapted from a similar procedure for a related Spns2 inhibitor and is suitable for assessing the effect of this compound on splenocyte migration.[4]
Materials:
-
This compound
-
Mouse splenocytes
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sphingosine-1-phosphate (S1P)
-
24-well tissue culture plates with 5 µm pore size polycarbonate membrane inserts (e.g., Transwell inserts)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of Splenocytes:
-
Isolate spleens from mice under sterile conditions.
-
Prepare a single-cell suspension of splenocytes by gently dissociating the spleen through a 70 µm cell strainer.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the splenocytes with RPMI 1640 medium and resuspend in RPMI 1640 supplemented with 10% FBS.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Serum Starvation:
-
Centrifuge the splenocytes and resuspend the pellet in serum-free RPMI 1640 medium supplemented with 0.5% fatty acid-free BSA.
-
Incubate the cells for 2-4 hours at 37°C in a CO₂ incubator.
-
-
Migration Assay Setup:
-
Prepare the lower chambers of the 24-well plate:
-
Negative Control: 600 µL of serum-free RPMI 1640 with 0.5% BSA.
-
Positive Control (Chemoattractant): 600 µL of serum-free RPMI 1640 with 0.5% BSA containing a known chemoattractant (e.g., 100 nM S1P).
-
Test Wells: 600 µL of serum-free RPMI 1640 with 0.5% BSA containing the chemoattractant and varying concentrations of this compound.
-
-
Resuspend the serum-starved splenocytes to a final concentration of 2.5 x 10⁶ cells/mL in serum-free RPMI 1640 with 0.5% BSA.
-
Add 100 µL of the cell suspension (2.5 x 10⁵ cells) to the upper chamber of each Transwell insert.
-
Carefully place the inserts into the wells of the 24-well plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours, or overnight.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a hemocytometer or an automated cell counter.
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the total number of cells added to the upper chamber.
-
The inhibitory effect of this compound can be expressed as the percentage of inhibition of migration compared to the positive control (chemoattractant alone).
Experimental Workflow for Splenocyte Migration Assay
Caption: Workflow for the splenocyte transwell migration assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 3. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
SLF1081851 Hydrochloride: A Potent Spns2 Inhibitor for Autoimmune Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
SLF1081851 hydrochloride is a selective inhibitor of Spinster homolog 2 (Spns2), a transporter protein responsible for the egress of sphingosine-1-phosphate (S1P) from cells. By blocking Spns2, SLF1081851 effectively reduces the extracellular concentration of S1P, a critical signaling molecule involved in lymphocyte trafficking and immune responses. This mechanism of action makes SLF1081851 a valuable tool for studying the role of the S1P-Spns2 axis in the pathology of various autoimmune diseases. These application notes provide detailed protocols for in vitro and in vivo studies using this compound to investigate its therapeutic potential in preclinical models of autoimmune disorders, such as multiple sclerosis and kidney fibrosis.
Introduction
The sphingosine-1-phosphate (S1P) signaling pathway plays a pivotal role in regulating immune cell trafficking, particularly the egress of lymphocytes from lymphoid organs. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases. Spns2 is a key transporter that facilitates the release of S1P, thereby establishing the S1P gradient necessary for lymphocyte movement. This compound has emerged as a first-in-class inhibitor of Spns2, offering a targeted approach to modulate the S1P pathway.[1][2] In vitro studies have demonstrated its ability to inhibit S1P release with an IC50 of 1.93 μM in HeLa cells.[1][2] In vivo administration to rodents leads to a significant reduction in circulating lymphocytes and plasma S1P levels, phenocopying the genetic deletion of Spns2.[1][2] This document outlines detailed experimental procedures for utilizing this compound in autoimmune disease research.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 for S1P Release | HeLa (mouse Spns2) | 1.93 μM | [1][3] |
| Inhibition of mSphK1 | Recombinant mouse | ≥30 μM | [3] |
| Inhibition of mSphK2 | Recombinant mouse | ≈30 μM | [3] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Mice
| Parameter | Dosage | Effect | Reference |
| Circulating Lymphocytes | 20 mg/kg, i.p. | Significantly decreased | [3] |
| Plasma S1P Concentration | 20 mg/kg, i.p. | Significantly decreased | [3] |
Signaling Pathway
The mechanism of action of this compound centers on the inhibition of the S1P transporter Spns2. This disrupts the normal trafficking of lymphocytes from lymphoid organs, thereby reducing the autoimmune response in peripheral tissues.
Experimental Protocols
In Vitro Spns2 Inhibition Assay (S1P Release Assay)
This protocol describes how to measure the inhibitory effect of this compound on Spns2-mediated S1P release from cultured cells.
Materials:
-
HeLa cells stably expressing mouse Spns2
-
DMEM supplemented with 10% FBS and appropriate selection antibiotic
-
This compound
-
4-deoxypyridoxine, Sodium Fluoride (NaF), Sodium Orthovanadate (Na3VO4)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
LC-MS/MS system
Procedure:
-
Seed HeLa-Spns2 cells in 12-well plates and grow to near confluence.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Wash cells with serum-free media.
-
Add fresh serum-free media containing S1P catabolism inhibitors: 1 mM 4-deoxypyridoxine, 2 mM NaF, and 0.2 mM Na3VO4.
-
Add the desired concentrations of this compound and 0.1% fatty acid-free BSA to the wells. Include a vehicle control.
-
Incubate the plates for 18-20 hours at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the concentration of S1P in the supernatant using a validated LC-MS/MS method.
-
Calculate the percent inhibition of S1P release for each concentration of this compound and determine the IC50 value.
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol details the induction of EAE in C57BL/6 mice and a therapeutic treatment regimen with this compound.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound
-
Vehicle for SLF1081851 (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
Procedure:
-
EAE Induction (Day 0):
-
Emulsify MOG35-55 peptide in CFA.
-
Subcutaneously immunize mice with the MOG/CFA emulsion.
-
Administer pertussis toxin intraperitoneally (i.p.).
-
-
Day 2: Administer a second dose of pertussis toxin i.p.
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score disease severity using a standard scale (0-5): 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, quadriplegia; 5, moribund.
-
-
Treatment:
-
Upon the onset of clinical signs (typically around day 10-14), randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle daily via i.p. injection.
-
-
Endpoint Analysis:
-
Continue daily monitoring and scoring for the duration of the study (e.g., 28 days).
-
At the study endpoint, perfuse mice and collect spinal cords for histological analysis of inflammation and demyelination.
-
In Vivo Efficacy in Unilateral Ischemia-Reperfusion Injury (Kidney Fibrosis) Mouse Model
This protocol outlines the surgical procedure for inducing unilateral ischemia-reperfusion injury and a therapeutic treatment plan with this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical instruments
-
Microvascular clamp
-
This compound
-
Vehicle
Procedure:
-
Surgical Procedure (Day 0):
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Make a flank incision to expose the left kidney.
-
Isolate the renal pedicle and clamp it with a microvascular clamp for 30 minutes.
-
After 30 minutes, remove the clamp to allow reperfusion.
-
Suture the incision and provide post-operative care, including analgesics.
-
-
Treatment:
-
Begin treatment with this compound (e.g., 5 or 10 mg/kg, i.p.) or vehicle on day 4 post-surgery and continue daily until day 13.
-
-
Endpoint Analysis (Day 14):
-
Euthanize the mice and collect blood for measurement of plasma creatinine.
-
Perfuse the kidneys and collect the injured (left) kidney for histological analysis.
-
Perform Masson's trichrome staining to assess the degree of fibrosis.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the Spns2-S1P signaling axis in autoimmune diseases. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of Spns2 inhibition in preclinical models of multiple sclerosis and kidney fibrosis. Further studies are warranted to fully elucidate the compound's efficacy and mechanism of action in a broader range of autoimmune and inflammatory conditions.
References
Application Notes and Protocols for SLF1081851 Hydrochloride: An In Vitro Cell Culture Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLF1081851 hydrochloride is a potent and selective inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster Homolog 2 (Spns2).[1][2][3] By blocking Spns2, this compound prevents the export of S1P from cells, thereby modulating the extracellular S1P concentration and its downstream signaling pathways.[1][2] This makes it a valuable tool for studying the roles of Spns2 and S1P signaling in various physiological and pathological processes, including immune cell trafficking, inflammation, and cancer biology.[2] These application notes provide detailed guidelines and protocols for the in vitro use of this compound in cell culture experiments.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₂₁H₃₃N₃O·HCl |
| Molecular Weight | 379.97 g/mol [3] |
| CAS Number | 2999629-35-3 |
| Appearance | White to beige powder |
| Solubility | DMSO: 2 mg/mL |
| Storage | Store powder at 2-8°C, desiccated. Stock solutions in DMSO can be stored at -20°C for short-term and -80°C for long-term storage. |
Mechanism of Action
This compound functions by directly inhibiting the S1P transporter Spns2.[1][2] S1P is synthesized intracellularly from sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2). Spns2 facilitates the transport of S1P across the cell membrane into the extracellular space. Once extracellular, S1P binds to a family of five G protein-coupled receptors (S1PR1-5) on the surface of cells, initiating a cascade of downstream signaling events that regulate cell migration, proliferation, survival, and differentiation. By inhibiting Spns2, this compound effectively reduces the availability of extracellular S1P, thereby attenuating S1P receptor signaling. It has been shown to lock Spns2 in an inward-facing conformation, preventing the release of S1P.
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound from published studies.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (S1P Release) | HeLa (expressing mouse Spns2) | 1.93 µM | [1][4] |
| IC₅₀ (S1P Release) | HEK293 (expressing human Spns2) | ~6 µM | [5] |
| Inhibition of mSpns2 | - | 67% at 2 µM | [4] |
| Selectivity (SphK1 IC₅₀) | Recombinant mouse SphK1 | ≥30 µM | [6] |
| Selectivity (SphK2 IC₅₀) | Recombinant mouse SphK2 | ≈30 µM | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO. To prepare a stock solution, dissolve the powder in sterile DMSO to a final concentration of 10 mM. For example, to make a 10 mM stock from 1 mg of the compound (MW: 379.97), add 263.2 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to a few weeks) and at -80°C for long-term storage (months to years).
Protocol 2: In Vitro Spns2 Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on Spns2-mediated S1P release. Optimization for specific cell lines and experimental conditions is recommended.
Cell Line Selection:
-
HeLa, HEK293, or CHO cells: These cell lines are commonly used but often require transient or stable transfection with a plasmid encoding Spns2 to achieve a robust S1P export signal.
-
U-937 or THP-1 cells: These human monocytic cell lines can also be used.
Procedure:
-
Cell Seeding: Seed Spns2-expressing cells in a 24-well plate at a density of 1-3 x 10⁵ cells/well. Allow cells to adhere and grow for 24 hours.
-
Compound Incubation:
-
Wash the cells once with serum-free medium.
-
Prepare working concentrations of this compound by diluting the stock solution in serum-free medium. A typical concentration range to test would be from 0.1 µM to 10 µM. Include a vehicle control (e.g., DMSO at a final concentration of <0.5%).
-
Add the medium containing the test compound or vehicle to the cells and incubate for 30 minutes at 37°C.
-
-
S1P Export Stimulation (Optional but Recommended):
-
To enhance the S1P signal, you can add sphingosine (the precursor for S1P) to a final concentration of 0.5-5 µM to each well.
-
-
S1P Export Incubation: Incubate the cells for 2-6 hours at 37°C to allow for S1P synthesis and export. Time-course experiments are recommended for optimization.
-
Sample Collection: Carefully collect the supernatant from each well.
-
S1P Quantification:
-
The most accurate method for S1P quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Alternatively, commercially available S1P ELISA kits can be used.
-
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percent inhibition of S1P export against the compound concentration.
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: SLF1081851 Hydrochloride in Kidney Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLF1081851 hydrochloride is a selective inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2][3][4] Emerging research has highlighted its therapeutic potential in the context of kidney disease, particularly in mitigating renal fibrosis and inflammation.[5][6][7] These application notes provide a comprehensive overview of the use of this compound in preclinical kidney disease research, including its mechanism of action, detailed experimental protocols, and key quantitative data.
Mechanism of Action
This compound exerts its effects by inhibiting Spns2, a transporter responsible for the egress of S1P from cells. In the kidney, perivascular cells are a significant source of S1P, which, upon export via Spns2, acts on the S1P receptor 1 (S1PR1) on the same or neighboring cells. This autocrine/paracrine signaling cascade enhances the production of pro-inflammatory cytokines and chemokines in response to injury, leading to the infiltration of immune cells and subsequent fibrosis. By blocking Spns2, this compound prevents the release of S1P into the extracellular space, thereby disrupting this pro-inflammatory and pro-fibrotic signaling pathway.
Below is a diagram illustrating the proposed signaling pathway:
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 | HeLa cells expressing mouse Spns2 | S1P Release Assay | 1.93 ± 0.04 µM | [5] |
| IC50 | U-937 monocytes | S1P Release Assay | ~1 µM | [6] |
| Inhibition of mouse Spns2 | - | - | 67% at 2 µM | [3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Unilateral Ischemia-Reperfusion Injury
| Parameter | Treatment Group | Dose (mg/kg, ip, daily) | Outcome | Reference |
| Plasma Creatinine (B1669602) | Vehicle | - | Increased | [6] |
| SLF1081851 HCl | 5 | Significantly reduced vs. vehicle | [6] | |
| SLF1081851 HCl | 10 | Significantly reduced vs. vehicle | [6] | |
| Kidney Fibrosis (Collagen) | Vehicle | - | Increased | [6] |
| SLF1081851 HCl | 5 | Ameliorated | [6] | |
| SLF1081851 HCl | 10 | Ameliorated | [6] | |
| Pro-inflammatory Cytokines (MCP-1, IL-6, CXCL-1) in Kidney Tissue | Vehicle | - | Increased | [6] |
| SLF1081851 HCl | 3 µM (in vitro) | Reduced | [6] |
Table 3: Pharmacokinetic and Safety Profile of this compound
| Parameter | Species | Dose (mg/kg) | Observation | Reference |
| Toxicity | Mouse | 30 | Toxic | [5] |
| Effect on Circulating Lymphocytes | Mouse | 20 (ip) | Significantly decreased | [3] |
| Effect on Plasma S1P | Mouse | 20 (ip) | Significantly decreased | [3] |
Experimental Protocols
In Vivo Unilateral Ischemia-Reperfusion Injury (IRI) Mouse Model
This protocol describes the induction of renal fibrosis in mice through unilateral IRI, a widely used model to study the progression of acute kidney injury to chronic kidney disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Ketamine/Xylazine anesthetic cocktail
-
Surgical instruments (scissors, forceps, micro-clamps)
-
Suture materials
-
This compound
-
Vehicle (e.g., 5% hydroxypropyl-β-cyclodextrin)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse with an appropriate anesthetic (e.g., intraperitoneal injection of ketamine/xylazine). Shave the left flank and disinfect the surgical area.
-
Surgical Procedure:
-
Make a small flank incision to expose the left kidney.
-
Carefully dissect the renal pedicle, avoiding the adrenal gland and ureter.
-
Occlude the renal pedicle with a non-traumatic micro-clamp for a defined period (e.g., 26-30 minutes) to induce ischemia.
-
Remove the clamp to allow reperfusion.
-
Suture the muscle and skin layers.
-
-
Post-Operative Care: Provide post-operative analgesia and hydration (e.g., subcutaneous saline) as per institutional guidelines.
-
Treatment: From day 4 to day 13 post-surgery, administer this compound (5 or 10 mg/kg) or vehicle intraperitoneally once daily.
-
Endpoint Analysis:
-
On day 13, perform a contralateral (right) nephrectomy.
-
On day 14, euthanize the mice and collect blood and the left kidney.
-
Measure plasma creatinine levels as a marker of renal function.
-
Process the kidney for histological analysis (e.g., Masson's trichrome staining) to assess fibrosis.
-
In Vitro LPS-Stimulated Kidney Perivascular Cell Assay
This protocol details the methodology for assessing the anti-inflammatory effects of this compound on kidney perivascular cells stimulated with lipopolysaccharide (LPS).
Materials:
-
Primary mouse or human kidney perivascular cells
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle (e.g., 0.1% fatty acid-free BSA)
-
ELISA kits for MCP-1, IL-6, and CXCL-1
Procedure:
-
Cell Culture: Culture primary kidney perivascular cells in appropriate media until they reach the desired confluency.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., 3 µM) or vehicle for a specified period (e.g., 1 hour) before LPS stimulation.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
Cytokine Analysis: Measure the concentrations of MCP-1, IL-6, and CXCL-1 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Masson's Trichrome Staining for Kidney Fibrosis
This histological staining technique is used to visualize collagen deposition, a hallmark of fibrosis, in kidney tissue sections.
Materials:
-
Paraffin-embedded kidney sections (4-5 µm)
-
Bouin's solution (optional, for post-fixation)
-
Weigert's iron hematoxylin (B73222)
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline (B41778) blue solution
-
1% Acetic acid solution
-
Dehydrating agents (ethanol series)
-
Clearing agent (xylene)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the kidney sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Mordanting (Optional): For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56°C to improve stain quality. Rinse with running tap water.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Wash in running tap water.
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Rinse in distilled water.
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.
-
Collagen Staining: Transfer to aniline blue solution and stain for 5-10 minutes.
-
Final Rinse and Dehydration: Rinse briefly in 1% acetic acid solution, then wash in distilled water. Dehydrate through a graded ethanol series and clear in xylene.
-
Mounting: Mount the coverslip with a suitable mounting medium.
Results:
-
Nuclei: Black
-
Cytoplasm, muscle, erythrocytes: Red
-
Collagen: Blue
Measurement of Plasma Creatinine
Plasma creatinine is a key biomarker for assessing kidney function.
Materials:
-
Mouse plasma samples
-
Creatinine assay kit (enzymatic or HPLC-based methods are recommended for mouse samples to avoid overestimation seen with the Jaffé method)
-
Spectrophotometer or HPLC system
Procedure:
-
Follow the instructions provided with the chosen creatinine assay kit.
-
Enzymatic methods typically involve a series of enzymatic reactions that produce a colored or fluorescent product proportional to the creatinine concentration.
-
HPLC-based methods provide high accuracy and sensitivity for measuring creatinine in small sample volumes.
-
Measure the absorbance or fluorescence and calculate the creatinine concentration based on a standard curve.
Conclusion
This compound is a valuable research tool for investigating the role of the S1P-Spns2 signaling pathway in the pathogenesis of kidney disease. The protocols and data presented here provide a foundation for designing and conducting preclinical studies to further evaluate the therapeutic potential of targeting Spns2 in inflammatory and fibrotic renal conditions. Researchers should adhere to all institutional and national guidelines for animal care and use when performing these experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate signaling in perivascular cells enhances inflammation and fibrosis in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an In Vitro Model for Inflammation Mediated Renal Toxicity Using 3D Renal Tubules and Co-Cultured Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemokine CXCL1 enhances inflammatory pain and increases NMDA receptor activity and COX-2 expression in spinal cord neurons via activation of CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SLF1081851 hydrochloride solubility in DMSO and ethanol
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of SLF1081851 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the exact solubility of this compound in DMSO and ethanol (B145695)?
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:
-
Sonication: Use a bath sonicator to increase the dispersion and dissolution of the compound.
-
Vortexing: Vigorous vortexing can aid in the dissolution process.
-
Warming: Gently warm the solution to 37°C. Be cautious, as excessive heat may degrade the compound.
-
Incremental Solvent Addition: Start with a small amount of solvent and add the compound, then gradually add more solvent while vortexing until the desired concentration is reached or solubility is maximized.
Q3: Is this compound stable in solution?
A3: Stock solutions of this compound are stable for short-term storage. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect solutions from light.
Q4: Can I use solvents other than DMSO or ethanol?
A4: this compound is reported to be slightly soluble in acetonitrile (B52724) and water. The choice of solvent will depend on the requirements of your specific assay. Always ensure the solvent is compatible with your experimental system (e.g., cell culture, in vivo models) and that the final concentration of the solvent is not toxic to the system.
Solubility Data
While precise solubility values are not published, the following table summarizes the available information.
| Solvent | Reported Solubility | Notes |
| DMSO | Data not available. Expected to be soluble. | Recommended for preparing high-concentration stock solutions for in vitro assays. |
| Ethanol | A 10 mg/mL stock solution is possible. | Used in protocols for in vivo formulations. |
| Acetonitrile | Slightly soluble.[1] | |
| Water | Slightly soluble.[1] | As a hydrochloride salt, it may have some aqueous solubility, but it is limited. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is approximately 379.97 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 379.97 g/mol * 1000 mg/g = 3.8 mg
-
-
Weigh the compound: Carefully weigh out 3.8 mg of this compound and place it in a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming to 37°C can also be applied if necessary.
-
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol for Preparing an In Vivo Formulation
This protocol is adapted from a published method and yields a clear solution of ≥ 1 mg/mL.[2]
Materials:
-
This compound
-
100% Ethanol
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 10 mg/mL stock in Ethanol: Dissolve this compound in 100% ethanol to a final concentration of 10 mg/mL. Use vortexing and sonication if needed.
-
Prepare the vehicle mixture: For a 1 mL final working solution, in a sterile tube, combine:
-
400 µL PEG300
-
50 µL Tween-80
-
-
Mix the components:
-
Add 100 µL of the 10 mg/mL ethanol stock solution to the PEG300/Tween-80 mixture. Mix thoroughly by vortexing.
-
Add 450 µL of saline to the mixture.
-
-
Final Solution: Vortex the final solution until it is clear and homogenous. This will result in a 1 mg/mL working solution of this compound.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: A flowchart outlining the key steps for preparing a stock solution of this compound.
SLF1081851 Signaling Pathway Inhibition
Caption: Diagram illustrating the inhibition of the Spns2 transporter by SLF1081851, blocking S1P export.
References
SLF1081851 hydrochloride stability and storage conditions
This technical support guide provides detailed information on the stability, storage, and handling of SLF1081851 hydrochloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal stability, this compound as a solid should be stored at -20°C.[1][2][3] Under these conditions, the compound is stable for at least three to four years.[1][2]
Q2: How should I store stock solutions of this compound?
Stock solutions should be aliquoted to minimize freeze-thaw cycles. For long-term storage, it is recommended to keep these solutions at -80°C, where they are stable for up to a year.[2] For shorter periods, storage at -20°C is viable for up to one month.[2]
Q3: What solvents can I use to dissolve this compound?
This compound is soluble in DMSO and ethanol (B145695).[4] It is only slightly soluble in water and acetonitrile.[1]
Q4: How is the compound shipped, and is it stable during transit?
This compound is typically shipped on wet ice or at ambient temperature as a non-hazardous chemical.[1][3] It is considered stable for the short durations encountered during standard shipping and customs processing.[3]
Data Summary
Storage and Stability
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | ≥ 4 years[1] |
| Solid Powder | -20°C | 3 years[2] |
| In Solvent | -80°C | 1 year[2] |
| In Solvent | -20°C | 1 month[2] |
Solubility
| Solvent | Solubility |
| DMSO | Soluble[4] |
| Ethanol (EtOH) | Soluble[4] |
| Acetonitrile | Slightly soluble[1] |
| Water | Slightly soluble[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound is difficult to dissolve. | Incorrect solvent selection. | Use DMSO or ethanol for primary stock solutions.[4] For aqueous buffers, prepare a concentrated stock in DMSO and then dilute into the aqueous medium. Be mindful of the final DMSO concentration in your experiment. |
| Inconsistent experimental results. | Compound degradation due to improper storage or handling. | Ensure the solid compound is stored at -20°C.[1][2][3] For stock solutions, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[2] Prepare fresh dilutions for each experiment from a frozen stock. |
| Precipitation observed in aqueous solutions. | Low aqueous solubility of the compound.[1] | After diluting a DMSO stock into an aqueous buffer, check for precipitation. If observed, consider vortexing or sonicating the solution. It may be necessary to decrease the final concentration or increase the percentage of co-solvent if your experimental design allows. |
Experimental Protocols & Visualizations
Experimental Workflow for Compound Handling and Preparation
The following diagram outlines the recommended workflow for handling, preparing, and storing this compound to ensure its stability and the reproducibility of your experiments.
Caption: Workflow for handling this compound.
S1P Signaling Pathway and SLF1081851 Mechanism of Action
SLF1081851 is an inhibitor of the sphingosine-1-phosphate (S1P) transporter, SPNS2.[1][3][5] S1P is a signaling lipid that is synthesized within cells and then exported to the extracellular space where it can bind to S1P receptors (S1P₁₋₅) on target cells to elicit various cellular responses.[5][6] SPNS2 is a key transporter responsible for the export of S1P from cells.[5][6] By inhibiting SPNS2, SLF1081851 blocks the release of S1P, thereby reducing its extracellular concentration and subsequent receptor activation.[5]
Caption: SLF1081851 inhibits the SPNS2-mediated export of S1P.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of SLF1081851 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SLF1081851 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the sphingosine-1-phosphate (S1P) transporter, spinster homolog 2 (Spns2).[1][2][3] It blocks the release of S1P from cells, thereby affecting S1P signaling pathways that are crucial for various physiological processes, including immune cell trafficking.[1][2]
Q2: What is the reported in vitro potency of this compound?
A2: In HeLa cells engineered to express mouse Spns2, SLF1081851 inhibits S1P release with an IC50 value of 1.93 µM.[1][4][5][6]
Q3: What are the known in vivo effects of this compound?
A3: Administration of this compound to mice and rats leads to a significant decrease in circulating lymphocyte counts and a reduction in plasma S1P concentrations.[1][3][5] This phenotype recapitulates what is observed in Spns2 knockout mice.[1][5]
Q4: Has this compound been observed to have any off-target activities?
A4: Yes, SLF1081851 has been shown to inhibit sphingosine (B13886) kinase 1 (SphK1) and sphingosine kinase 2 (SphK2) in a dose-dependent manner. However, it displays at least 15-fold selectivity for Spns2 over these kinases.[1] The IC50 value for SphK1 is reported to be ≥30 µM, and for SphK2, it is approximately 30 µM.[1] One study also noted that the compound is devoid of S1P1 receptor agonist activity.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in cell-based assays.
-
Possible Cause: The concentration of this compound used is too high.
-
Troubleshooting Steps:
-
Concentration Reduction: It is recommended not to exceed a final concentration of 10 µM in in vitro assays due to potential cytotoxicity.[7]
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and assay conditions.
-
Control Experiments: Include appropriate vehicle controls and untreated controls to accurately assess the baseline cytotoxicity of your experimental setup.
-
Issue 2: Inconsistent or unexpected results in vivo.
-
Possible Cause 1: Toxicity at the administered dose.
-
Troubleshooting Steps:
-
Possible Cause 2: Off-target effects influencing the experimental outcome.
-
Troubleshooting Steps:
-
Target Engagement: Confirm target engagement by measuring a known downstream biomarker of Spns2 inhibition, such as a reduction in circulating lymphocytes.[1]
-
Consider Off-Targets: Be aware of the potential for inhibition of SphK1 and SphK2, especially at higher concentrations. If your experimental system is sensitive to the activity of these kinases, consider using a more selective Spns2 inhibitor.
-
Literature Review: Newer, more potent, and potentially less toxic Spns2 inhibitors have been developed since SLF1081851. It may be beneficial to review the literature for alternative compounds that may be better suited for your specific application.
-
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| Spns2 Inhibition (IC50) | 1.93 µM | HeLa cells (mouse Spns2) | [1][4][5][6] |
| SphK1 Inhibition (IC50) | ≥30 µM | Recombinant mouse SphK1 | [1] |
| SphK2 Inhibition (IC50) | ≈30 µM | Recombinant mouse SphK2 | [1] |
| In Vivo Effective Dose | 20 mg/kg (i.p.) | Mice | [1][3] |
| In Vivo Toxic Dose | 30 mg/kg | Mice | [8] |
| In Vitro Cytotoxic Conc. | >10 µM | - | [7] |
Experimental Protocols
Key Experiment: In Vitro S1P Release Assay
This protocol is a generalized summary based on methodologies described in the literature for assessing Spns2 inhibition.
-
Cell Culture: Culture HeLa cells and transfect them with a plasmid encoding for mouse Spns2. Select for stable expression using an appropriate antibiotic, such as G418.
-
Inhibition of S1P Catabolism: To maximize the detection of released S1P, treat the cells with inhibitors of S1P catabolism. A common cocktail includes 4-deoxypyridoxine (B1198617) (1 mM), NaF (2 mM), and Na3VO4 (0.2 mM).
-
Compound Treatment: Plate the Spns2-expressing HeLa cells and allow them to adhere. Treat the cells with varying concentrations of this compound or vehicle control.
-
S1P Release: Incubate the cells for 18-20 hours to allow for S1P release into the culture medium.
-
Sample Collection and Analysis: Collect the cell culture medium and quantify the concentration of S1P using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percent inhibition of S1P release for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: S1P signaling pathway and the inhibitory action of SLF1081851.
Caption: General workflow for an in vitro S1P release assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
SLF1081851 hydrochloride toxicity in mice at high doses
Technical Support Center: SLF1081851 Hydrochloride
This technical support guide provides information on the toxicity of this compound in mice at high doses, based on available public data. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: SLF1081851 is an inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spns2.[1][2][3] It functions by blocking the release of S1P.[4][5][6] In preclinical studies, this inhibition has been shown to play a role in the immune system and developmental processes.[4] In mouse models, administration of SLF1081851 leads to a significant decrease in circulating lymphocytes and plasma S1P levels, which mimics the genetic phenotype of Spns2 null mice.[1][4][5]
Q2: Has toxicity of this compound been observed in mice at high doses?
A2: Yes, published literature indicates that SLF1081851 was toxic to mice at a dose of 30 mg/kg.[7] However, detailed public information on the specific nature of the toxicity, such as mortality rates or specific organ toxicity, is limited.
Q3: What are the known in vivo effects of SLF1081851 in mice at non-toxic doses?
A3: At a dose of 20 mg/kg administered via intraperitoneal injection, SLF1081851 has been shown to significantly decrease the circulating lymphocyte count and plasma S1P concentration in C57BL/6 mice.[1][4] This is considered a key pharmacodynamic effect of Spns2 inhibition.[7]
Q4: Are there less toxic alternatives to SLF1081851 for inhibiting Spns2?
A4: Research has been conducted to develop Spns2 inhibitors with improved toxicity and pharmacokinetic profiles compared to SLF1081851.[7] For instance, the compound SLF80821178 was developed as a next-generation Spns2 inhibitor with increased oral bioavailability and a nearly 50-fold increase in potency in an S1P release assay.[8] Studies with SLF80821178 have explored its efficacy and potential for reduced toxicity compared to both SLF1081851 and broader S1P receptor modulators.[8]
Troubleshooting Guide
Issue: Unexpected adverse effects or mortality observed in mice treated with this compound.
Possible Cause: The dose of SLF1081851 may be approaching or exceeding the toxic threshold.
Troubleshooting Steps:
-
Verify Dosing: Double-check all calculations for dose preparation and administration volume. Ensure the correct concentration of the dosing solution.
-
Review Published Data: Be aware that a dose of 30 mg/kg has been reported as toxic in mice.[7] If your experimental dose is near this level, consider that you may be observing dose-limiting toxicity.
-
Dose Reduction: If the experimental design allows, consider performing a dose-response study to identify a maximum tolerated dose (MTD) in your specific mouse strain and experimental conditions.
-
Monitor for Clinical Signs: Implement a scoring system to monitor for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, abnormal posture). This can help in establishing an earlier, humane endpoint.
-
Consider an Alternative Compound: If toxicity continues to be a limiting factor, you may need to consider using a more recently developed Spns2 inhibitor with a potentially improved safety profile, such as SLF80821178.[8]
Quantitative Data Summary
Table 1: In Vitro Potency of SLF1081851
| Assay | Cell Line/System | IC50 | Reference |
| S1P Release | HeLa Cells | 1.93 µM | [4][5] |
| mSphK1 Inhibition | Recombinant mouse SphK1 | ≥30 µM | [4][5] |
| mSphK2 Inhibition | Recombinant mouse SphK2 | ≈30 µM | [4][5] |
Table 2: In Vivo Dose and Effects of SLF1081851 in Mice
| Dose | Route of Administration | Mouse Strain | Observed Effects | Reference |
| 20 mg/kg | Intraperitoneal (i.p.) | C57BL/6 | Significantly decreased circulating lymphocyte count and plasma S1P concentration. | [1][4] |
| 30 mg/kg | Not specified | Not specified | Reported as toxic. | [7] |
Experimental Protocols
Protocol: In Vivo Pharmacodynamic Assessment of SLF1081851 in Mice
This protocol is based on methodologies described in the cited literature.[1][4]
-
Animal Model: C57BL/6 mice.[4]
-
Compound Preparation: Prepare this compound in a suitable vehicle. A vehicle used for a similar class of compounds is 36.1% PEG400/9.1% ethanol/4.6% solutol/50% H₂O.[7]
-
Administration: Administer SLF1081851 at the desired dose (e.g., 20 mg/kg) via intraperitoneal injection.[4]
-
Blood Collection: At a specified time point post-dose (e.g., 4 hours), collect blood samples.[4]
-
Analysis:
-
Data Interpretation: Compare the lymphocyte counts and S1P levels in the treated group to a vehicle-treated control group to determine the pharmacodynamic effect of SLF1081851.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for SLF1081851 toxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. amsbio.com [amsbio.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SLF1081851 Hydrochloride for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SLF1081851 hydrochloride in in vitro assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2] Its primary mechanism of action is to block the export of S1P from cells into the extracellular environment.[2] This disruption of the S1P gradient affects various physiological processes, including lymphocyte trafficking and immune responses.[3][4][5][6]
Q2: What is the recommended concentration range for this compound in in vitro assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay. The reported IC50 (the concentration at which 50% of the maximal inhibitory effect is observed) for S1P release is approximately 1.93 µM in HeLa cells expressing mouse Spns2.[2][7][8] A common starting concentration for in vitro experiments is around 2 µM, which has been shown to inhibit mouse Spns2 by 67%.[1][2] For initial experiments, a dose-response curve ranging from 0.1 µM to 10 µM is recommended to determine the optimal concentration for your specific cell line and experimental conditions. It is important to note that concentrations exceeding 10 µM may be cytotoxic.
Q3: How should I prepare and store stock solutions of this compound?
-
Solubility: this compound is soluble in DMSO and ethanol (B145695). It is slightly soluble in acetonitrile (B52724) and water.
-
Stock Solution Preparation: To prepare a stock solution, dissolve the solid compound in an organic solvent such as DMSO or ethanol. It is recommended to purge the solvent with an inert gas before dissolving the compound.
-
Storage of Stock Solutions: Store stock solutions at -20°C or -80°C. At -20°C, the solid compound is stable for at least 4 years. Stock solutions in organic solvents are stable for at least one year at -80°C and for one month at -20°C.
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day. To prepare an aqueous working solution, dilute the organic stock solution into your aqueous buffer or isotonic saline. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects on your cells.
Q4: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to be effective in several cell lines, including:
-
HeLa cells (transfected to express Spns2)
-
U-937 cells
-
THP-1 cells
-
Mouse kidney pericytes
Data Presentation
Table 1: Physicochemical and In Vitro Activity of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₃N₃O · HCl | [1] |
| Molecular Weight | 380.0 g/mol | [1] |
| Solubility | DMSO, Ethanol | |
| Slightly soluble in Acetonitrile, Water | [1] | |
| Storage (Solid) | -20°C for ≥ 4 years | [1] |
| Storage (Stock Solution) | -80°C for 1 year, -20°C for 1 month | |
| Mechanism of Action | Spns2 Inhibitor | [1][2] |
| IC₅₀ (S1P Release, HeLa cells) | 1.93 µM | [2][7][8] |
Experimental Protocols
Protocol: In Vitro S1P Release Assay Using HeLa Cells
This protocol outlines the key steps for measuring the inhibitory effect of this compound on S1P release from HeLa cells overexpressing Spns2.
Materials:
-
HeLa cells stably expressing mouse Spns2
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Serum-free culture medium
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
S1P degradation inhibitors (e.g., 4-deoxypyridoxine, sodium fluoride, sodium vanadate)
-
LC-MS/MS system for S1P quantification
Procedure:
-
Cell Seeding: Seed Spns2-expressing HeLa cells in 12-well plates and grow to near confluence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in serum-free medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as in the highest compound dilution).
-
Inhibition of S1P Degradation: To prevent the degradation of secreted S1P, add a cocktail of S1P degradation inhibitors to the serum-free medium (e.g., 1 mM 4-deoxypyridoxine, 2 mM NaF, and 0.2 mM Na₃VO₄). Also, supplement the medium with 0.2% fatty-acid-free BSA to act as a carrier for the released S1P.
-
Treatment: Remove the growth medium from the cells and wash once with PBS. Add the prepared serum-free medium containing the different concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate the cells for 16-18 hours at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
S1P Quantification: Quantify the concentration of S1P in the collected supernatants using a validated LC-MS/MS method.
-
Data Analysis: Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the concentration-response curve and calculate the IC₅₀ value.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibitory effect | Compound inactivity: Improper storage or handling of this compound. | Ensure the compound has been stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment. |
| Low Spns2 expression: The cell line used does not express sufficient levels of the Spns2 transporter. | Confirm Spns2 expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line known to express Spns2 or a transiently/stably transfected cell line. | |
| Suboptimal assay conditions: Incubation time is too short, or the concentration of the inhibitor is too low. | Optimize the incubation time and perform a dose-response experiment to find the optimal inhibitor concentration. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell distribution across the wells. | Ensure a homogenous cell suspension before seeding and use a consistent seeding density. |
| Pipetting errors: Inaccurate dispensing of compound dilutions or reagents. | Use calibrated pipettes and ensure proper mixing of all solutions. | |
| Cell toxicity observed | High concentration of this compound: Concentrations above 10 µM can be cytotoxic. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. Lower the concentration of the inhibitor in your main experiment. |
| High concentration of organic solvent: The final concentration of DMSO or ethanol in the culture medium is too high. | Ensure the final solvent concentration is below a non-toxic level (typically <0.5% for DMSO). | |
| Compound precipitation in media | Poor solubility: this compound has limited solubility in aqueous solutions. | Prepare the final dilutions in pre-warmed media and vortex thoroughly. If precipitation persists, consider using a lower concentration or a different formulation approach if available. |
Visualizations
Caption: this compound inhibits the Spns2 transporter, blocking S1P export.
Caption: Workflow for in vitro S1P release assay with this compound.
Caption: A logical approach to troubleshooting common issues in in vitro assays.
References
- 1. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1P Sphingosine-1-phosphate Pathway [immunologypathways.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with SLF1081851 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SLF1081851 hydrochloride in their experiments.
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent results when working with this compound.
Issue 1: Inconsistent or lower-than-expected inhibitory activity.
This is one of the most common challenges and can stem from several factors.
-
Potential Cause: Poor solubility of the compound.
-
Suggested Solution: this compound is described as being only slightly soluble in water and acetonitrile.[1] To ensure complete solubilization, it is recommended to prepare fresh stock solutions for each experiment. Sonication or gentle heating can aid in dissolution.[2] It is also crucial to visually inspect the solution for any precipitate before use.
-
Potential Cause: Compound degradation.
-
Suggested Solution: Store the solid compound at -20°C for long-term stability (≥ 4 years).[1] For stock solutions, it is best to prepare them fresh. If storage of a stock solution is necessary, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Potential Cause: Suboptimal experimental conditions.
-
Suggested Solution: The reported IC50 for SLF1081851 in inhibiting S1P release from HeLa cells is 1.93 µM.[1][2][3][4][5] Ensure your experimental concentration range is appropriate to observe the expected effect. The incubation time is also a critical parameter; an 18-20 hour incubation was used in the HeLa cell S1P release assay.[2]
-
Potential Cause: Cell line variability.
-
Suggested Solution: The inhibitory effect of SLF1081851 can vary between different cell lines. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell model.
Issue 2: High variability between replicate experiments.
High variability can obscure real effects and make data interpretation difficult.
-
Potential Cause: Incomplete dissolution or precipitation of the compound during the experiment.
-
Suggested Solution: Due to its limited solubility, ensure the compound is fully dissolved in your stock solution. When diluting into aqueous media for your experiment, be mindful of potential precipitation. It may be beneficial to use a vehicle that helps maintain solubility, such as PEG400/ethanol/solutol/H2O for in vivo studies.[6]
-
Potential Cause: Inconsistent cell seeding density or cell health.
-
Suggested Solution: Ensure uniform cell seeding and that cells are in a healthy, logarithmic growth phase before treatment. Stressed or overly confluent cells can respond differently to treatment.
Issue 3: Unexpected or off-target effects.
Observing effects that are not consistent with the known mechanism of action of SLF1081851 can be perplexing.
-
Potential Cause: Inhibition of other kinases or cellular processes.
-
Suggested Solution: SLF1081851 has shown dose-dependent inhibition of mSphK1 and mSphK2, although with at least 15-fold selectivity for Spns2.[2] Be aware of potential off-target effects, especially at higher concentrations. It is recommended to use the lowest effective concentration determined from your dose-response experiments. Consider including appropriate negative and positive controls to help interpret any unexpected findings.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
SLF1081851 is an inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spns2.[1][3] By inhibiting Spns2, it blocks the release of S1P from cells.[2] This disruption of S1P transport has been shown to play a key role in the immune system, particularly in lymphocyte trafficking.[2][7]
What is the recommended storage condition for this compound?
For long-term storage, this compound should be kept at -20°C, where it is stable for at least 4 years.[1]
How should I prepare a stock solution of this compound?
Given its slight solubility in aqueous solutions and acetonitrile, it is advisable to prepare fresh stock solutions.[1] The use of heat and/or sonication can help in dissolving the compound.[2] For in vivo experiments, a vehicle such as 36.1% PEG400/9.1% ethanol/4.6% solutol/50% H2O has been used.[6]
What are the key in vivo effects of SLF1081851?
In vivo administration of SLF1081851 (e.g., 20 mg/kg, i.p.) in mice has been shown to significantly decrease circulating lymphocyte counts and plasma S1P levels.[1][2][4] This recapitulates the phenotype observed in Spns2 null mice.[2][4]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (S1P Release) | 1.93 µM | HeLa cells | [2] |
| IC50 (mSphK1) | ≥30 µM | Recombinant mouse SphK1 | [2] |
| IC50 (mSphK2) | ≈30 µM | Recombinant mouse SphK2 | [2] |
| In Vivo Dosage | 20 mg/kg (i.p.) | Mice | [1][2] |
| Effect | Significant decrease in circulating lymphocytes and plasma S1P | Mice | [1][2] |
| Stability | ≥ 4 years at -20°C | Solid form | [1] |
Experimental Protocols
HeLa Cell S1P Release Assay
This protocol is based on methodologies that have been previously described.[6]
-
Cell Culture: Culture HeLa cells in appropriate media. For the assay, seed cells in a suitable plate format.
-
Transfection (Optional): If required for your specific experiment, transfect HeLa cells with a plasmid encoding for Spns2.
-
Compound Preparation: Prepare a stock solution of this compound. Perform serial dilutions to achieve the desired final concentrations for the dose-response curve.
-
Treatment: Treat the HeLa cells with varying concentrations of SLF1081851 (e.g., 0-5 µM) for 18-20 hours.[2]
-
Sample Collection: After incubation, collect the cell media.
-
S1P Quantification: Measure the concentration of S1P in the collected media using a suitable method such as LC-MS/MS.
-
Data Analysis: Calculate the IC50 value by plotting the S1P concentration against the inhibitor concentration.
Visualizations
Caption: Mechanism of action of SLF1081851.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SLF1081851 Hydrochloride for In Vivo Injection
Welcome to the technical support center for SLF1081851 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the formulation, administration, and troubleshooting of in vivo experiments using this potent Spns2 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the preparation and in vivo administration of this compound.
Q1: My this compound solution is cloudy or shows precipitation after adding saline. What should I do?
A1: This is a common issue when preparing formulations for poorly water-soluble compounds. This compound is only slightly soluble in water.[1] Here are several steps to troubleshoot this problem:
-
Order of solvent addition is critical: Ensure you are adding the solvents in the correct sequence. The recommended method is to first dissolve the compound in a small amount of an organic co-solvent like ethanol (B145695) (EtOH) or dimethyl sulfoxide (B87167) (DMSO), then add polyethylene (B3416737) glycol (PEG300), followed by a surfactant like Tween-80, and finally, add the saline dropwise while vortexing. This gradual process helps to maintain the compound's solubility.
-
Thorough mixing: Ensure vigorous and continuous mixing after the addition of each component. This is crucial for creating a stable and homogenous solution.
-
Gentle warming and sonication: If precipitation persists, gentle warming of the solution to 37°C or brief sonication can help to redissolve the compound.[2] However, avoid overheating, as it may degrade the compound.
-
Fresh preparation: It is highly recommended to prepare the formulation fresh on the day of use to minimize the risk of precipitation over time.[2]
Q2: What is the recommended in vivo injection vehicle for this compound?
A2: A commonly used and effective vehicle for the in vivo administration of this compound is a co-solvent system designed to enhance the solubility of hydrophobic compounds. A well-documented formulation consists of:
-
10% Ethanol (EtOH)
-
40% PEG300
-
5% Tween-80
-
45% Saline
This vehicle has been shown to achieve a clear solution for in vivo studies.[2]
Q3: Are there alternative vehicles I can use for this compound?
A3: While the EtOH/PEG300/Tween-80/Saline mixture is a reliable choice, other vehicles can be considered for poorly water-soluble compounds, depending on the experimental requirements and route of administration. These may include:
-
Cyclodextrins: Formulations with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be used to encapsulate hydrophobic drugs and increase their aqueous solubility.
-
Liposomes: These lipid-based vesicles can encapsulate the drug for delivery.
-
Oil-based vehicles: For some routes of administration, vegetable oils like corn oil or sesame oil can be used, often with a small percentage of a co-solvent like DMSO.
It is important to note that any alternative vehicle should be thoroughly tested for compound solubility, stability, and potential toxicity in a pilot study.
Q4: I'm observing adverse reactions in my animals after injection. What could be the cause?
A4: Adverse reactions can stem from the compound itself or the vehicle. SLF1081851 has been reported to be toxic to mice at a dose of 30 mg/kg.[3] Consider the following:
-
Dose-response study: If you suspect compound toxicity, perform a dose-response study to determine the maximum tolerated dose in your specific animal model. A dose of 20 mg/kg has been shown to be effective in mice for decreasing blood lymphocyte numbers and plasma S1P levels.[1]
-
Vehicle toxicity: The vehicle components, particularly organic co-solvents, can cause local irritation or systemic toxicity at high concentrations. Always include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-related effects.
-
Injection technique: Improper injection technique can cause tissue damage and distress to the animal. Ensure that personnel are well-trained in the specific injection method being used (e.g., intraperitoneal injection).
Q5: How should I store this compound and its prepared solutions?
A5: Proper storage is crucial for maintaining the integrity of the compound.
-
Solid form: this compound as a solid is stable for at least 4 years when stored at -20°C.[1]
-
Stock solutions: Stock solutions prepared in organic solvents like DMSO or EtOH should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to protect these solutions from light.[2]
-
Working solutions: As previously mentioned, the final injection formulation should be prepared fresh on the day of use to ensure stability and prevent precipitation.[2]
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and In Vitro Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₃N₃O • HCl | [1] |
| Formula Weight | 380.0 g/mol | [1] |
| Purity | ≥95% | [1] |
| Solubility | Acetonitrile: Slightly solubleWater: Slightly solubleDMSO: SolubleEtOH: Soluble | [1] |
| IC₅₀ (Spns2-mediated S1P release) | 1.93 µM | [1][4] |
| Stability (Solid) | ≥ 4 years at -20°C | [1] |
Table 2: In Vivo Data
| Parameter | Species | Dose | Value | Reference |
| Efficacy | Mice | 20 mg/kg (i.p.) | Decreases blood lymphocyte numbers and plasma S1P levels | [1] |
| Toxicity | Mice | 30 mg/kg | Toxic | [3] |
| Cmax | Rats | 10 mg/kg (i.p.) | 5 µM | [5] |
| Half-life (t₁/₂) | Rats | 10 mg/kg (i.p.) | > 8 hours | [5] |
Experimental Protocols
This section provides detailed methodologies for the preparation of the injection vehicle and the administration via intraperitoneal injection in mice.
Protocol 1: Preparation of this compound Vehicle for In Vivo Injection
This protocol describes the preparation of a 1 mL working solution of this compound.
Materials:
-
This compound powder
-
Ethanol (EtOH), 200 proof
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a stock solution: Prepare a 10 mg/mL stock solution of this compound in EtOH. For example, dissolve 10 mg of the compound in 1 mL of EtOH. Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Add PEG300: In a sterile tube, add 400 µL of PEG300. To this, add 100 µL of the 10 mg/mL this compound stock solution.
-
Mix thoroughly: Vortex the mixture until it is a clear and homogenous solution.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture.
-
Mix again: Vortex thoroughly to ensure the Tween-80 is fully incorporated.
-
Add saline: Slowly add 450 µL of sterile saline to the mixture while continuously vortexing. The gradual addition of saline is crucial to prevent precipitation of the compound.
-
Final inspection: The final solution should be clear and free of any visible precipitate. If any cloudiness or precipitation is observed, refer to the troubleshooting guide.
-
Use immediately: It is recommended to use the freshly prepared formulation on the same day.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol outlines the standard procedure for administering the prepared this compound formulation via intraperitoneal injection in mice.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol or other suitable disinfectant
-
Gauze pads
Procedure:
-
Animal restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body. The mouse should be positioned to expose its abdomen.
-
Locate the injection site: The preferred site for IP injection is the lower right quadrant of the abdomen. This location avoids vital organs such as the cecum and urinary bladder.
-
Disinfect the area: Clean the injection site with a gauze pad soaked in 70% ethanol.
-
Insert the needle: With the needle bevel facing up, insert it into the lower right abdominal quadrant at a 15-30 degree angle. The needle should penetrate the skin and the abdominal wall.
-
Aspirate: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel or an organ. If blood or any colored fluid appears in the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the solution: If no fluid is aspirated, slowly and steadily inject the this compound formulation.
-
Withdraw the needle: Once the full dose has been administered, withdraw the needle smoothly.
-
Monitor the animal: Return the mouse to its cage and monitor it for any signs of distress or adverse reactions.
Visualizations
Spns2 Signaling Pathway
Caption: this compound inhibits the Spns2 transporter, blocking S1P export and subsequent lymphocyte egress.
Experimental Workflow for In Vivo Study
Caption: A typical workflow for an in vivo experiment using this compound.
Troubleshooting Logic for Formulation Issues
Caption: A logical troubleshooting guide for addressing formulation issues with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding precipitation of SLF1081851 hydrochloride in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of SLF1081851 hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
SLF1081851 is an inhibitor of the sphingosine-1-phosphate (S1P) transporter Spns2, with an IC50 value of 1.93 μM for S1P release.[1][2] The hydrochloride salt form is used to improve its handling and formulation characteristics. Key properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₁H₃₃N₃O · HCl[3] |
| Molecular Weight | 379.97 g/mol [1] |
| Appearance | Solid[3] |
| Purity | ≥95%[3] |
| Solubility | Soluble in DMSO and EtOH; Slightly soluble in water and acetonitrile.[1][3] |
Q2: Why am I observing precipitation when diluting my this compound stock solution into an aqueous buffer?
Precipitation of this compound upon dilution into aqueous buffers is a common issue primarily due to its hydrophobic nature and pH-dependent solubility. When a concentrated stock solution in an organic solvent like DMSO is introduced into a buffer, the significant change in solvent polarity can cause the compound to "crash out" of the solution. Additionally, the pH of the buffer affects the ionization state of the propanamine group, which in turn influences its solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) (EtOH) are effective solvents for preparing concentrated stock solutions of this compound.[1] For in vivo studies, co-solvent systems are often necessary to maintain solubility upon further dilution into physiological media.[2]
Q4: Can I use heating or sonication to dissolve precipitated this compound?
Yes, gentle heating (e.g., to 37°C) and sonication can be useful techniques to aid in the dissolution of this compound. These methods can be applied when preparing the initial stock solution or to help redissolve any precipitate that forms upon dilution.[2] However, it is crucial to ensure that the compound is stable at the temperature used.
Troubleshooting Guide: Precipitation in Aqueous Buffers
This guide provides a systematic approach to resolving precipitation issues encountered when preparing buffered solutions of this compound.
Initial Assessment and Optimization
-
Verify Stock Solution Integrity: Ensure your stock solution in DMSO or ethanol is fully dissolved and free of any particulate matter before diluting it into your aqueous buffer.
-
Optimize Final Concentration: The final concentration in your aqueous buffer may be too high. Try reducing the final concentration of this compound in your experiment.
-
Adjust Buffer pH: The solubility of amine-containing compounds like this compound is often higher at a lower pH where the amine is protonated (charged). Consider using a buffer with a pH in the acidic to neutral range (e.g., pH 4.0-7.0).
Solubility Data Summary
The following table summarizes the known solubility of this compound and provides illustrative examples for solubility in common buffers. Researchers should determine the precise solubility for their specific experimental conditions.
| Solvent/Buffer | Solubility | Notes |
| DMSO | Soluble | Suitable for high-concentration stock solutions. |
| Ethanol | Soluble[1] | Can be used for stock solutions and as a co-solvent. |
| Water | Slightly Soluble[3] | Expect low solubility in pure water. |
| Acetonitrile | Slightly Soluble[3] | Limited utility for aqueous experimental setups. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Example: < 10 µM | Illustrative value. Precipitation is likely at higher concentrations due to neutral pH and high polarity. |
| Citrate Buffer (pH 4.5) | Example: > 50 µM | Illustrative value. The lower pH may improve solubility by keeping the amine group protonated. |
| Co-solvent (EtOH/PEG300/Tween-80/Saline) | ≥ 1 mg/mL[2] | A specific formulation for achieving higher concentrations in a vehicle suitable for in vivo use.[2] |
Note: Values marked with an asterisk are illustrative and should be experimentally verified.
Experimental Protocols
Protocol 1: Standard Dilution into Aqueous Buffer
This protocol is for applications where a low final concentration of an organic solvent is acceptable.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Pre-warm Buffer: Warm your target aqueous buffer to room temperature or 37°C.
-
Step-wise Dilution:
-
Add a small volume of the pre-warmed buffer to a fresh tube.
-
While vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-wise.
-
Continue to add the buffer in small increments while mixing until the final desired concentration and volume are reached.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation. If a precipitate is observed, attempt to redissolve it by gentle warming and sonication. If it persists, you may need to lower the final concentration or use the co-solvent protocol.
Protocol 2: Co-Solvent Formulation for Higher Concentrations
This protocol is adapted from a published method for in vivo studies and is useful when higher concentrations are required in a physiologically compatible vehicle.[2]
-
Prepare Ethanol Stock: Prepare a 10 mg/mL stock solution of this compound in absolute ethanol.
-
Prepare Vehicle: In a sterile tube, combine the following in the specified volumetric ratios:
-
40% PEG300
-
5% Tween-80
-
45% Saline (0.9% NaCl)
-
-
Combine and Mix:
-
Add the required volume of the ethanol stock solution (10% of the final volume) to the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix until the solution is homogeneous.
-
Slowly add the saline to the mixture while vortexing to reach the final volume. This should yield a clear solution of ≥ 1 mg/mL.[2]
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound.
Caption: Troubleshooting workflow for addressing precipitation.
pH-Dependent Solubility of this compound
The solubility of this compound is influenced by the pH of the solution, which affects the protonation state of its terminal amine group.
References
Pharmacokinetics and oral bioavailability of SLF1081851 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving SLF1081851 hydrochloride, a first-generation inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spns2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SLF1081851?
A1: SLF1081851 is an inhibitor of the Sphingosine-1-Phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1][2] Spns2 is responsible for the export of S1P from cells into the extracellular environment, where S1P acts on a family of G-protein coupled receptors (S1P1-5).[2][3] By blocking Spns2, SLF1081851 reduces the extracellular concentration of S1P, thereby modulating S1P signaling pathways that are crucial for processes such as lymphocyte trafficking.[2]
Q2: What is the in vitro potency of SLF1081851?
A2: In a HeLa cell-based S1P release assay, SLF1081851 inhibits Spns2-mediated S1P release with an IC50 of 1.93 µM.[3][4]
Q3: How should I prepare this compound for in vivo administration?
A3: A common vehicle for in vivo administration of Spns2 inhibitors is a formulation of 36.1% PEG400, 9.1% ethanol (B145695), 4.6% Solutol, and 50% water.[5] For other formulation options, one protocol suggests creating a stock solution in ethanol (e.g., 10 mg/mL) and then further diluting it in a mixture of PEG300, Tween-80, and saline to achieve the final desired concentration.[6]
Q4: What is the hallmark pharmacodynamic effect of SLF1081851 in vivo?
A4: The primary pharmacodynamic marker of Spns2 inhibition in vivo is a significant decrease in circulating lymphocyte counts, a condition known as lymphopenia.[3][4][7] This effect recapitulates the phenotype observed in mice genetically deficient in Spns2.[3][4]
Q5: Is SLF1081851 orally bioavailable?
A5: While SLF1081851 is active in vivo, it is considered a prototype inhibitor.[6] Subsequent research focused on developing analogs with improved pharmacokinetic properties, including oral bioavailability.[7][8] For instance, a later-generation Spns2 inhibitor, SLF80821178, was developed specifically to enhance oral bioavailability, with a reported value of approximately 30% in rodents.[9] Direct quantitative data on the oral bioavailability of SLF1081851 is limited in the available literature.
Q6: Are there any known toxicity concerns with SLF1081851?
A6: SLF1081851 has been reported to be toxic to mice at a dose of 30 mg/kg.[8] Researchers should carefully consider the dose and monitor for any adverse effects during in vivo experiments.
Pharmacokinetics Data
| Parameter | Value | Species | Dose | Route of Administration | Reference |
| Cmax | 5 µM | Rat | 10 mg/kg | Intraperitoneal | [3] |
| Tmax | 2 hours | Rat | 10 mg/kg | Intraperitoneal | [3] |
| Sustained Concentration | ≥ 2 µM for at least 24 hours | Rat | 10 mg/kg | Intraperitoneal | [3] |
| Half-life (t1/2) | > 8 hours | Rat | 10 mg/kg | Intraperitoneal | [3] |
| Oral Bioavailability (%F) | Data not available | - | - | - |
Experimental Protocols
In Vitro S1P Release Assay
This protocol is designed to measure the inhibition of Spns2-mediated S1P export from cells.
1. Cell Culture and Transfection:
-
Culture HeLa cells in standard growth medium.
-
Transfect cells with a plasmid encoding for mouse or human Spns2 using a suitable transfection reagent.
-
For stable expression, select transfected cells using an appropriate antibiotic marker (e.g., G418).[5]
2. Assay Preparation:
-
Seed Spns2-expressing HeLa cells in 12-well plates and grow to near confluence.[5]
-
Prepare a "release medium" consisting of serum-free medium containing 0.2% fatty acid-free BSA.[5]
-
To prevent the degradation of intracellular S1P, supplement the release medium with S1P catabolism inhibitors: 4-deoxypyridoxine (B1198617) (1 mM), NaF (2 mM), and Na3VO4 (0.2 mM).[5]
3. Compound Incubation:
-
Remove the growth medium from the cells.
-
Add the release medium containing various concentrations of SLF1081851 or vehicle control.
-
Incubate the cells for 16-18 hours at 37°C.[5]
4. Sample Collection and S1P Extraction:
-
After incubation, collect the release medium.
-
Add a known amount of a deuterated S1P internal standard (e.g., d7-S1P) to each sample.[5]
-
Precipitate the BSA-S1P complex from the medium using trifluoroacetic acid (TFA).[5]
-
Pellet the precipitate by centrifugation and extract the S1P from the pellet.
5. S1P Quantification:
-
Quantify the amount of S1P in the extracts using a validated LC-MS/MS method.[5][10][11]
-
The degree of Spns2 inhibition is inversely proportional to the concentration of S1P in the medium.[6][11]
In Vivo Pharmacodynamic (Lymphopenia) Assay
This protocol describes the procedure to assess the in vivo activity of SLF1081851 by measuring its effect on circulating lymphocyte counts.
1. Animal Dosing:
-
Use C57BL/6j mice or Sprague-Dawley rats.
-
Prepare this compound in a suitable vehicle (e.g., PEG400/ethanol/Solutol/water formulation).[5]
-
Administer the compound to the animals via intraperitoneal (IP) injection or oral gavage at the desired dose (e.g., 10 mg/kg).[3][5]
-
Include a vehicle control group.
2. Blood Sample Collection:
-
At a predetermined time point after dosing (e.g., 6 to 16 hours), collect a small volume of blood (e.g., 20 µL) from each animal.[5]
3. Lymphocyte Counting:
-
Use an automated hematology analyzer to obtain total and differential leukocyte counts from the blood samples.[5]
4. Data Analysis:
-
Compare the absolute lymphocyte counts between the SLF1081851-treated group and the vehicle-treated group.
-
A significant reduction in lymphocyte counts in the treated group indicates in vivo target engagement of Spns2.
Troubleshooting Guide
Issue: Low or no S1P signal in the in vitro release assay.
-
Potential Cause 1: Low Spns2 expression.
-
Solution: Confirm Spns2 expression levels using Western blot or qPCR. Optimize the transfection protocol or consider generating a stable cell line for more consistent expression.
-
-
Potential Cause 2: Suboptimal assay conditions.
-
Solution: Ensure the incubation is performed at 37°C. Optimize the incubation time (typically 16-18 hours for this specific protocol). Verify the composition of the release buffer, including the presence of fatty-acid-free BSA, which acts as a chaperone for the exported S1P.[10]
-
-
Potential Cause 3: Inefficient S1P synthesis.
-
Solution: Ensure cells are healthy and not nutrient-deprived. The S1P catabolism inhibitors (4-deoxypyridoxine, NaF, Na3VO4) are crucial to allow for intracellular S1P accumulation and subsequent export.[3]
-
Issue: High background S1P signal in control wells.
-
Potential Cause 1: Non-specific S1P release.
-
Solution: Use a control cell line that does not express Spns2 to quantify the background level of S1P export. Handle cells gently to minimize lysis, which can release intracellular S1P.
-
-
Potential Cause 2: Reagent contamination.
-
Solution: Test all assay components, particularly the BSA, for S1P contamination. Use high-purity reagents.
-
Issue: Inconsistent results in the in vivo lymphopenia assay.
-
Potential Cause 1: Poor compound formulation or administration.
-
Solution: Ensure SLF1081851 is fully dissolved in the vehicle. Use consistent administration techniques (IP or oral gavage) across all animals.
-
-
Potential Cause 2: Incorrect timing of blood collection.
-
Solution: The time to maximal effect (nadir of lymphocyte count) can vary. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours post-dose) to determine the optimal time point for blood collection.
-
-
Potential Cause 3: Animal-to-animal variability.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure animals are age- and sex-matched.
-
Visualizations
References
- 1. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SLF1081851 Hydrochloride & Plasma S1P Levels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the in vivo effects of SLF1081851 hydrochloride on plasma sphingosine-1-phosphate (S1P) levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2).[1] Spns2 is responsible for the export of S1P from various cell types, including endothelial cells lining lymphatic vessels.[1] By inhibiting Spns2, SLF1081851 blocks the transport of S1P into the extracellular space, which can lead to a reduction in plasma S1P levels.[1]
Q2: What is the expected effect of this compound on plasma S1P levels in vivo?
A2: In vivo administration of this compound in mice has been shown to cause a statistically significant decrease in plasma S1P levels.[1] One study reported a modest decrease of approximately 15% in plasma S1P levels in mice following treatment with SLF1081851. It is important to note that the effect of Spns2 inhibition on plasma S1P levels can be variable.[2]
Q3: What are the other reported in vivo effects of this compound?
A3: Besides its effect on plasma S1P, this compound has been observed to decrease the number of circulating lymphocytes (lymphopenia) in mice and rats.[1][3] This effect is consistent with the phenotype of Spns2-deficient mice and is considered a pharmacodynamic marker of on-target Spns2 inhibition.[1]
Q4: What is the in vitro potency of SLF1081851?
A4: SLF1081851 inhibits the release of S1P from HeLa cells expressing mouse Spns2 with an IC50 of 1.93 µM.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant change or high variability in plasma S1P levels after SLF1081851 administration. | The effect of Spns2 inhibition on plasma S1P can be modest and variable. Literature on Spns2 knockout mice reports conflicting results, with some studies showing no significant change in plasma S1P.[2][4] | - Ensure a sufficiently powered study with an adequate number of animals per group to detect small changes.- Concurrently measure circulating lymphocyte counts as a more robust pharmacodynamic marker of Spns2 inhibition.[5] A decrease in lymphocytes is a reliable indicator of target engagement.[2][5]- Optimize the blood collection and processing protocol to minimize variability (see detailed protocol below). |
| Inconsistent drug exposure. | Poor solubility or precipitation of this compound in the vehicle. | - Use a validated vehicle for administration. A commonly used vehicle for similar compounds administered intraperitoneally is a mixture of PEG400, ethanol, Solutol, and water. Another reported vehicle for SLF1081851 is 5% hydroxypropyl-β-cyclodextrin.[6]- Ensure the compound is fully dissolved before administration. Gentle warming and vortexing may be necessary. Prepare the formulation fresh for each experiment. |
| Degradation of S1P in plasma samples. | Improper sample handling and storage. | - Collect blood in tubes containing an anticoagulant (e.g., EDTA).- Process blood to obtain platelet-poor plasma as soon as possible after collection.- Store plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles. |
| Inaccurate S1P measurement. | Issues with the LC-MS/MS method. | - Use a validated LC-MS/MS method for S1P quantification.[4][7]- Include an internal standard (e.g., d7-S1P) in all samples to account for variations in sample processing and instrument response.[2][4]- Prepare a standard curve with known concentrations of S1P for accurate quantification. |
Quantitative Data Summary
The following table summarizes the reported in vivo effects of this compound.
| Parameter | Species | Dose | Route | Time Point | Effect | Reference |
| Plasma S1P Levels | Mouse | 20 mg/kg | IP | 4 hours | Statistically significant decrease | [1] |
| Circulating Lymphocytes | Mouse | 20 mg/kg | IP | 4 hours | Statistically significant decrease | [1] |
| Plasma S1P Levels | Mouse | Not specified | Not specified | Not specified | ~15% reduction | [2] |
Experimental Protocols
In Vivo Administration of this compound in Mice
This protocol describes a general procedure for the intraperitoneal administration of this compound to mice to assess its effect on plasma S1P levels.
1. Vehicle Preparation:
-
A suitable vehicle for intraperitoneal (IP) injection is 5% (w/v) hydroxypropyl-β-cyclodextrin (HPβCD) in sterile saline.
-
To prepare, weigh the required amount of HPβCD and dissolve it in sterile saline with gentle stirring. Warm the solution slightly if necessary to aid dissolution. Allow the solution to cool to room temperature before use.
2. This compound Formulation:
-
Weigh the required amount of this compound.
-
Add the powdered compound to the prepared vehicle to achieve the desired final concentration (e.g., for a 20 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, the concentration would be 4 mg/mL).
-
Vortex and sonicate the mixture until the compound is fully dissolved. Prepare the formulation fresh on the day of the experiment.
3. Animal Dosing:
-
Use age- and weight-matched mice (e.g., C57BL/6, 8-10 weeks old).
-
Administer the this compound formulation or vehicle control via intraperitoneal injection. The injection volume should be consistent across all animals (e.g., 5-10 mL/kg).
Plasma Collection and S1P Measurement
This protocol outlines the steps for collecting and processing blood samples for the quantification of S1P by LC-MS/MS.
1. Blood Collection:
-
At the desired time point post-injection (e.g., 4 hours), collect blood from the mice via a suitable method (e.g., cardiac puncture, retro-orbital bleed) into tubes containing an anticoagulant such as EDTA.
2. Plasma Preparation:
-
Centrifuge the blood at 800 x g for 10 minutes at room temperature.[2][4]
-
Carefully transfer the supernatant (plasma) to a new microcentrifuge tube.
-
To obtain platelet-poor plasma, centrifuge the plasma again at 10,000 x g for 10 minutes at 4°C.[2][4]
-
Transfer the supernatant to a clean tube, being careful not to disturb the pellet. Store the plasma at -80°C until analysis.
3. S1P Extraction and Quantification by LC-MS/MS:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 10 µL of plasma, add a known amount of an internal standard (e.g., 2.5 pmoles of d7-S1P) in a solution of 0.2% fatty acid-free BSA.[2]
-
Precipitate the proteins by adding 50 µL of 100% trichloroacetic acid.[2][4]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[2][4]
-
The supernatant can be further processed for analysis.
-
-
LC-MS/MS Analysis:
-
Use a tandem quadrupole mass spectrometer coupled with a UPLC system.[4][7]
-
Employ a reverse-phase C18 column for chromatographic separation.[4][7]
-
Detect S1P and the internal standard using Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode.[7]
-
Quantify the S1P concentration by comparing its peak area to that of the internal standard and referencing a standard curve.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for in vivo studies.
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spns2 Inhibitors: A Comparative Analysis of SLF1081851 and SLF80821178
In the landscape of sphingosine-1-phosphate (S1P) signaling modulation, the development of specific inhibitors for the S1P transporter Spinster homolog 2 (Spns2) has opened new avenues for therapeutic intervention. This guide provides a detailed comparison of two notable Spns2 inhibitors, SLF1081851 hydrochloride and SLF80821178, focusing on their potency and bioavailability, supported by experimental data for researchers, scientists, and drug development professionals.
Potency and Bioavailability at a Glance
SLF80821178 emerges as a significantly more potent and orally bioavailable inhibitor of Spns2 compared to its predecessor, this compound. The following table summarizes the key quantitative data for these two compounds.
| Parameter | This compound | SLF80821178 |
| Potency (IC50) | 1.93 µM (in HeLa cells)[1] | 51 nM (in HeLa cells)[2][3][4][5][6] |
| Oral Bioavailability | Poor (exact % not reported) | Limited, ~30% in rodents[5][7] |
| In Vivo Effects | Decreases blood lymphocyte numbers and plasma S1P levels in mice and rats[8] | Reduces circulating lymphocytes in mice[2][3][4][5][6] |
| Reported Toxicity | Toxic to mice at a dose of 30 mg/kg | Developed to improve upon the toxicity profile of SLF1081851 |
In-Depth Analysis
Potency:
The in vitro potency of both compounds was determined using an S1P release assay in HeLa cells transfected with mouse Spns2. SLF80821178, with an IC50 of 51 nM, is approximately 38 times more potent than this compound (IC50 = 1.93 µM) in inhibiting Spns2-mediated S1P export.[1][2][3][4][5][6] This significant increase in potency highlights the successful optimization of the chemical scaffold leading to SLF80821178.
Pharmacokinetics and Bioavailability:
A critical differentiator between the two compounds is their pharmacokinetic profile, particularly oral bioavailability. While specific oral bioavailability data for this compound is not available, the literature consistently describes it as having poor oral bioavailability, which prompted the development of improved analogs. Furthermore, toxicity was observed with SLF1081851 at a dose of 30 mg/kg in mice.
In contrast, SLF80821178 is orally active, albeit with limited bioavailability of around 30% in rodents.[5][7] A pharmacokinetic study in mice administered a single 10 mg/kg oral dose of SLF80821178 showed that the compound reached its maximum plasma concentration at 4 hours, with levels sustained above 0.5 µM for over 8 hours. For SLF1081851, a study in rats following a 10 mg/kg intraperitoneal injection revealed a maximum blood concentration of 5 µM at 2 hours and a half-life exceeding 8 hours.[1]
Experimental Protocols
In Vitro S1P Release Assay
The potency of this compound and SLF80821178 was determined using a well-established in vitro S1P release assay.
Cell Culture and Transfection:
-
HeLa cells were transfected with a plasmid encoding for mouse Spns2.
Assay Procedure:
-
Transfected HeLa cells were seeded in 12-well plates and grown to near confluence.
-
The growth medium was replaced with a serum-free medium containing the test compound (SLF1081851 or SLF80821178) at various concentrations. To prevent S1P degradation, the medium was supplemented with S1P lyase and phosphatase inhibitors.
-
The cells were incubated for 18 hours to allow for Spns2-mediated S1P release.
-
The supernatant was collected, and the amount of S1P was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The IC50 value was calculated by measuring the concentration of the inhibitor required to reduce S1P release by 50% compared to the vehicle control.
In Vivo Pharmacokinetic Studies
This compound (Rat):
-
Animal Model: Rats.
-
Administration: A single intraperitoneal injection of 10 mg/kg.
-
Sampling: Blood samples were collected at various time points.
-
Analysis: The concentration of SLF1081851 in the blood was determined to assess its pharmacokinetic profile.[1]
SLF80821178 (Mouse):
-
Animal Model: Mice.
-
Administration: A single oral gavage of 10 mg/kg.
-
Sampling: Plasma samples were collected at different time intervals.
-
Analysis: The plasma concentration of SLF80821178 was quantified to evaluate its oral bioavailability and pharmacokinetic parameters.
Visualizing the S1P Signaling Pathway and Experimental Workflow
To further illustrate the context of this comparison, the following diagrams depict the S1P signaling pathway targeted by these inhibitors and the general workflow of the in vitro potency assay.
Caption: S1P signaling pathway and the point of inhibition by SLF1081851 and SLF80821178.
Caption: General workflow for the in vitro S1P release assay to determine inhibitor potency.
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide: SLF1081851 Hydrochloride vs. FTY720 (Fingolimod)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of SLF1081851 hydrochloride and FTY720 (fingolimod), supported by experimental data. Both compounds modulate the sphingosine-1-phosphate (S1P) signaling pathway, a critical regulator of lymphocyte trafficking and other physiological processes, but achieve this through distinct molecular mechanisms.
Introduction
FTY720 (fingolimod) is an established immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis. It acts as a sphingosine-1-phosphate (S1P) receptor modulator. This compound is a research compound that also impacts the S1P signaling pathway, but it does so by inhibiting the S1P transporter, Spns2. This guide will dissect their differing mechanisms, compare their in vitro and in vivo activities, and provide detailed experimental protocols for key assays.
Mechanism of Action
FTY720 (Fingolimod)
FTY720 is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active form, FTY720-phosphate (FTY720-P).[1] FTY720-P is a potent agonist at four of the five G protein-coupled S1P receptors: S1P1, S1P3, S1P4, and S1P5.[2] Its primary therapeutic effect in autoimmune diseases is mediated through its action on the S1P1 receptor on lymphocytes.
FTY720-P binding to S1P1 leads to the internalization and degradation of the receptor.[3] This renders lymphocytes unresponsive to the endogenous S1P gradient, which is necessary for their egress from secondary lymphoid organs.[3] The resulting sequestration of lymphocytes in the lymph nodes reduces the number of circulating autoreactive lymphocytes that can infiltrate the central nervous system and other tissues.[3]
This compound
In contrast to FTY720's direct receptor modulation, this compound acts upstream by inhibiting the spinster homolog 2 (Spns2) transporter.[4][5] Spns2 is responsible for the transport of S1P from intracellular stores to the extracellular space, thereby contributing to the establishment of the S1P gradient.[4] By inhibiting Spns2, SLF1081851 blocks the release of S1P, leading to a reduction in extracellular S1P levels.[4][5] This diminished S1P gradient phenocopies the effect of S1P1 receptor antagonism, as lymphocytes are not stimulated to egress from lymphoid tissues.
Data Presentation
In Vitro Potency and Selectivity
| Compound | Target | Assay | IC50 / EC50 | Reference |
| SLF1081851 | Spns2 | S1P Release (HeLa cells) | 1.93 µM | [4][5] |
| Sphingosine Kinase 1 (mSphK1) | Kinase Activity Assay | ≥30 µM | ||
| Sphingosine Kinase 2 (mSphK2) | Kinase Activity Assay | ≈30 µM | ||
| FTY720-phosphate | S1P1 Receptor | GTPγS Binding | 0.3 nM | [6] |
| S1P3 Receptor | GTPγS Binding | 1.2 nM | [6] | |
| S1P4 Receptor | GTPγS Binding | 0.5 nM | [6] | |
| S1P5 Receptor | GTPγS Binding | 0.2 nM | [6] |
In Vivo Effects on Lymphocyte Counts
| Compound | Species | Dose | Effect on Circulating Lymphocytes | Reference |
| SLF1081851 | Mouse | 20 mg/kg (i.p.) | Significant decrease | [4] |
| FTY720 (Fingolimod) | Mouse | 0.3 mg/kg/day (oral) | Significantly decreased percentage | [7][8] |
| Mouse | 1 mg/kg/day (oral) | Significantly decreased percentage | [7][8] |
Experimental Protocols
SLF1081851: S1P Release Assay
This protocol is based on the methodology used to determine the IC50 of SLF1081851 on Spns2-mediated S1P release.[4][9]
1. Cell Culture and Transfection:
- HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Cells are transiently transfected with a plasmid encoding for mouse Spns2 using a suitable transfection reagent.
2. Inhibition of S1P Degradation:
- To prevent the degradation of released S1P, the assay medium is supplemented with inhibitors of S1P lyase (e.g., 4-deoxypyridoxine) and S1P phosphatases (e.g., sodium fluoride (B91410) and sodium vanadate).
3. Compound Incubation:
- Transfected HeLa cells are seeded in multi-well plates.
- After adherence, the culture medium is replaced with the assay medium containing various concentrations of SLF1081851 or vehicle control.
- Cells are incubated for 18-20 hours to allow for S1P release.
4. S1P Quantification:
- The cell culture supernatant is collected.
- The concentration of S1P in the supernatant is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
- The percentage of inhibition of S1P release is calculated for each concentration of SLF1081851 relative to the vehicle control.
- The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
FTY720: S1P1 Receptor Internalization Assay
This protocol describes a flow cytometry-based method to quantify FTY720-P-induced S1P1 receptor internalization.[2][10]
1. Cell Line:
- A stable cell line expressing an epitope-tagged S1P1 receptor (e.g., HA- or myc-tagged) is used, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells.
2. Cell Culture and Treatment:
- Cells are cultured in appropriate media to 60-80% confluency in multi-well plates.
- Cells are treated with varying concentrations of FTY720-phosphate or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
3. Antibody Staining:
- After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) to stop the internalization process.
- Cells are detached using a non-enzymatic cell dissociation solution (e.g., PBS/EDTA).
- The cells are then incubated with a primary antibody targeting the extracellular epitope tag of the S1P1 receptor on ice to label the remaining surface receptors.
- Following washing, cells are incubated with a fluorescently-labeled secondary antibody.
4. Flow Cytometry Analysis:
- The fluorescence intensity of the cell population is measured using a flow cytometer.
- The mean fluorescence intensity (MFI) is proportional to the number of S1P1 receptors remaining on the cell surface.
5. Data Analysis:
- The percentage of receptor internalization is calculated by comparing the MFI of treated cells to that of vehicle-treated cells.
- EC50 values for receptor internalization can be determined from the dose-response curve.
Mandatory Visualization
Caption: FTY720 is phosphorylated to FTY720-P, which activates S1P1, leading to its internalization and inhibiting lymphocyte egress.
Caption: SLF1081851 inhibits the Spns2 transporter, reducing extracellular S1P and diminishing the signal for lymphocyte egress.
References
- 1. Fingolimod modulates T cell phenotype and regulatory T cell plasticity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dual dose-dependent effects of fingolimod in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
Validating Spns2 Inhibition In Vitro: A Comparative Guide to SLF1081851 Hydrochloride
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SLF1081851 hydrochloride's performance in inhibiting the sphingosine-1-phosphate (S1P) transporter Spns2 in vitro. It includes supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Spinster homolog 2 (Spns2) is a crucial transporter protein responsible for the export of sphingosine-1-phosphate (S1P) from cells. This process is fundamental in regulating various physiological events, most notably lymphocyte trafficking.[1][2][3] The S1P concentration gradient between lymphoid tissues and circulatory fluids, maintained by transporters like Spns2, is essential for the egress of lymphocytes from lymph nodes.[4][5] Consequently, the inhibition of Spns2 presents a promising therapeutic strategy for autoimmune diseases and other inflammatory conditions by modulating immune responses.[4][6]
This compound has emerged as a key small molecule inhibitor for studying Spns2 function. This guide delves into the in vitro validation of this compound, comparing its efficacy with other known Spns2 inhibitors and providing the necessary experimental framework for its evaluation.
Comparative Performance of Spns2 Inhibitors
The inhibitory potency of this compound against Spns2 has been evaluated in vitro, primarily through S1P release assays using HeLa cells engineered to express mouse Spns2.[4][7] The half-maximal inhibitory concentration (IC50) is a standard metric for comparing the efficacy of different inhibitors.
| Inhibitor | IC50 | Cell Line | Notes |
| This compound | 1.93 µM[4] | HeLa (mouse Spns2) | The prototype Spns2 inhibitor. |
| SLF80821178 | 51 ± 3 nM[8][9] | HeLa (mouse Spns2) | A more potent analog of SLF1081851. |
| Imidazole-based inhibitor (7b) | 1.4 ± 0.3 µM[10] | HeLa (Spns2-dependent) | Demonstrates the potential for alternative chemical scaffolds. |
Signaling Pathway and Experimental Workflow
To understand the validation process, it is essential to grasp the underlying biological pathway and the experimental design used to test Spns2 inhibition.
Spns2-Mediated S1P Signaling Pathway
Intracellular sphingosine (B13886) is phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce S1P.[1] Spns2, a major facilitator superfamily (MFS) transporter, then exports S1P out of the cell.[1][4] Extracellular S1P binds to its G protein-coupled receptors (S1P1-5) on target cells, such as lymphocytes, initiating downstream signaling cascades that regulate cell migration.[4][5]
Experimental Workflow for In Vitro Spns2 Inhibition Assay
The validation of Spns2 inhibitors like this compound typically involves a cell-based S1P release assay.[11] This workflow is designed to quantify the amount of S1P exported from cells in the presence and absence of the inhibitor.
Detailed Experimental Protocols
A robust and reproducible experimental protocol is critical for the accurate validation of Spns2 inhibitors. The following is a consolidated protocol for the Spns2-dependent S1P export assay.
Spns2-Dependent S1P Export Assay in HeLa Cells
This protocol is adapted from methodologies described in studies validating Spns2 inhibitors.[4][11]
1. Cell Culture and Transfection:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfect HeLa cells with a mammalian expression vector encoding for mouse Spns2 using a suitable transfection reagent.
-
Select for stably transfected cells by culturing in the presence of an appropriate selection marker, such as G418.[11]
2. S1P Release Assay:
-
Seed the Spns2-expressing HeLa cells into 12-well plates and grow to near confluency.
-
Wash the cells with serum-free DMEM.
-
Prepare the assay medium: serum-free DMEM containing 1% fatty acid-free bovine serum albumin (BSA) to act as an S1P chaperone.[11]
-
To prevent the degradation of exported S1P, supplement the assay medium with S1P catabolism inhibitors: 4-deoxypyridoxine (B1198617) (S1P lyase inhibitor), sodium fluoride, and sodium vanadate (B1173111) (phosphatase inhibitors).[4]
-
Prepare serial dilutions of this compound or other test inhibitors in the assay medium.
-
Remove the wash medium from the cells and add the assay medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 18-20 hours at 37°C.[12]
3. S1P Extraction and Quantification by LC-MS/MS:
-
After incubation, collect the extracellular medium from each well.
-
Perform a lipid extraction from the collected medium. A common method involves the addition of an acidic organic solvent mixture (e.g., methanol/chloroform/HCl).
-
Include an internal standard, such as d7-S1P, to normalize for extraction efficiency and instrument variability.
-
Centrifuge the samples to separate the organic and aqueous phases.
-
Collect the organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Quantify the amount of S1P in each sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11][13][14]
4. Data Analysis:
-
Normalize the S1P levels to the internal standard.
-
Calculate the percentage of S1P release inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable tool for the in vitro investigation of Spns2 function. With an IC50 of 1.93 µM, it effectively blocks Spns2-mediated S1P export.[4] While more potent inhibitors like SLF80821178 have since been developed, this compound remains a foundational compound for studying the biological consequences of Spns2 inhibition. The detailed experimental protocols and comparative data presented in this guide provide researchers with the necessary information to confidently design and execute in vitro validation studies for Spns2 inhibitors, ultimately contributing to the development of novel therapeutics for immune-mediated diseases.
References
- 1. Structural and functional insights into Spns2-mediated transport of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sphingosine-1-phosphate transporter Spns2 expressed on endothelial cells regulates lymphocyte trafficking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Sphingosine-1-phosphate Transporter Spns2 in Immune System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of the Spatial Distribution of S1P in Small Quantities of Tissues: Development and Application of a Highly Sensitive LC-MS/MS Method Combined with Laser Microdissection - PMC [pmc.ncbi.nlm.nih.gov]
SLF1081851 Hydrochloride: A Comparative Guide to a Pioneering Spns2 Chemical Probe
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SLF1081851 hydrochloride with other available chemical probes for the sphingosine-1-phosphate (S1P) transporter Spns2. This document summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and presents signaling pathways and experimental workflows through clear visualizations.
Spinster homolog 2 (Spns2) is a crucial transporter responsible for the export of the signaling lipid sphingosine-1-phosphate (S1P) from cells. This process plays a vital role in regulating immune cell trafficking, vascular development, and other physiological functions. The development of chemical probes to modulate Spns2 activity is therefore of significant interest for both basic research and therapeutic applications. This compound was the first reported potent and in vivo active inhibitor of Spns2, paving the way for a deeper understanding of Spns2 biology.
Comparative Analysis of Spns2 Inhibitors
Since the discovery of SLF1081851, several other Spns2 inhibitors have been developed, offering a range of potencies and structural scaffolds. The following table summarizes the key quantitative data for SLF1081851 and its alternatives.
| Compound Name | Chemical Scaffold | In Vitro Potency (IC50) | Cell-Based Assay System | Key In Vivo Effects | Reference |
| This compound | Oxadiazole derivative | 1.93 µM | Spns2-expressing HeLa cells | Decreased circulating lymphocytes and plasma S1P levels in mice and rats. | [1][2] |
| Compound 7b | Imidazole-based | 1.4 ± 0.3 µM | Spns2-expressing HeLa cells | Not explicitly stated in the provided context. | [3] |
| SLB1122168 | Benzoxazole scaffold | 94 ± 6 nM | Not explicitly stated in the provided context. | Effective in modulating the immune system, evidenced by a decrease in circulating lymphocytes in rodents. | [4] |
| SLF80821178 | Benzamide series | 51 ± 3 nM | Not explicitly stated in the provided context. | Demonstrated in vivo activity in inducing a decrease in peripheral blood lymphocytes in mice after oral administration. Efficacious in a multiple sclerosis model without the bradycardia associated with S1P receptor modulators. | [4][5] |
Understanding the Spns2 Signaling Pathway
Spns2 facilitates the transport of S1P from the intracellular space, where it is synthesized, to the extracellular environment. Extracellular S1P then binds to and activates a family of five G protein-coupled receptors (S1P1-5) on the surface of various cells, initiating downstream signaling cascades that regulate numerous cellular processes. Inhibition of Spns2 blocks this initial step, thereby reducing the activation of S1P receptors.
References
- 1. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SLF1081851 Hydrochloride Cross-Reactivity with S1P Transporters
For Immediate Release
This guide provides a comparative overview of the known selectivity of SLF1081851 hydrochloride, a known inhibitor of the Sphingosine-1-Phosphate (S1P) transporter SPNS2. While direct experimental data on the cross-reactivity of this compound with other S1P transporters of the ATP-binding cassette (ABC) family, namely ABCA1, ABCC1, and ABCG2, is not currently available in the public domain, this document outlines the necessary experimental framework to perform such a comparative analysis.
Sphingosine-1-phosphate is a critical signaling lipid that regulates numerous physiological processes, and its transport across the cell membrane is mediated by several proteins. The primary target of SLF1081851 is the Spinster homolog 2 (SPNS2) transporter. However, for a comprehensive understanding of its pharmacological profile, assessing its activity against other known S1P transporters is crucial.
Quantitative Data on S1P Transporter Inhibition
The inhibitory activity of this compound against its primary target, SPNS2, has been documented. However, a comparative table including ABCA1, ABCC1, and ABCG2 cannot be completed at this time due to the absence of specific inhibitory data for SLF1081851 against these transporters in the reviewed scientific literature.
| Transporter | Compound | IC50 (µM) | Assay System | Reference |
| SPNS2 | This compound | 1.93 | HeLa cells expressing mouse Spns2 | [1][2] |
| ABCA1 | This compound | Data not available | - | - |
| ABCC1 | This compound | Data not available | - | - |
| ABCG2 | This compound | Data not available | - | - |
S1P Signaling and Transporter Landscape
S1P is synthesized intracellularly by sphingosine (B13886) kinases and must be exported to activate its G protein-coupled receptors on the cell surface, initiating downstream signaling cascades. This "inside-out" signaling is mediated by transporters like SPNS2 and members of the ABC transporter family.
Experimental Protocols
To evaluate the cross-reactivity of this compound, standardized in vitro assays measuring the transport of S1P by each specific transporter are required. Below are detailed methodologies for conducting these key experiments.
SPNS2 Inhibition Assay
This protocol is designed to quantify the inhibition of SPNS2-mediated S1P export from cultured cells.
a. Cell Culture and Transfection:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For the assay, transiently or stably transfect HeLa cells with a plasmid encoding mouse or human SPNS2. Use non-transfected cells as a negative control.
b. S1P Export Assay:
-
Seed SPNS2-expressing HeLa cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with serum-free DMEM.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in serum-free DMEM for 30 minutes at 37°C.
-
To facilitate S1P export, add fatty acid-free bovine serum albumin (BSA) to the medium to a final concentration of 0.1%.
-
Incubate for 4-6 hours at 37°C to allow for S1P export.
-
Collect the supernatant for S1P quantification.
c. S1P Quantification by LC-MS/MS:
-
Add an internal standard (e.g., C17-S1P) to the collected supernatant.
-
Perform a lipid extraction using a suitable organic solvent system (e.g., methanol/chloroform/water).
-
Dry the lipid extract under nitrogen and reconstitute in a compatible solvent.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the amount of exported S1P.
d. Data Analysis:
-
Calculate the percent inhibition of S1P export for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
References
Efficacy of SLF1081851 hydrochloride in renal fibrosis compared to other inhibitors
A comprehensive analysis of the Spns2 inhibitor SLF1081851 hydrochloride in comparison to established anti-fibrotic agents, including the TGF-β inhibitor Pirfenidone and the ACE inhibitor Ramipril (B1678797), reveals distinct mechanisms and therapeutic potential in preclinical models of renal fibrosis. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Renal fibrosis, the excessive accumulation of extracellular matrix leading to scarring and loss of kidney function, is the common final pathway of chronic kidney diseases (CKD). Current therapeutic strategies primarily focus on managing the underlying causes and slowing disease progression. This report evaluates the efficacy of this compound, a novel inhibitor of the sphingosine-1-phosphate (S1P) transporter Spns2, in mitigating renal fibrosis and compares its performance with that of Pirfenidone and Ramipril, two inhibitors with different mechanisms of action.
Mechanism of Action: A Divergence in Anti-Fibrotic Strategies
The therapeutic agents under review employ distinct strategies to combat renal fibrosis, targeting different signaling pathways implicated in the disease's progression.
This compound: This small molecule inhibitor targets Spinster homolog 2 (Spns2), a transporter responsible for the egress of sphingosine-1-phosphate (S1P) from cells.[1] By inhibiting Spns2, this compound is believed to modulate the S1P signaling pathway, which plays a crucial role in inflammation and fibrosis.[1] In the context of the kidney, inhibiting Spns2 in perivascular cells has been shown to suppress inflammatory signaling and consequently ameliorate fibrosis.
Pirfenidone: An inhibitor of Transforming Growth Factor-beta (TGF-β), Pirfenidone is thought to exert its anti-fibrotic effects by downregulating the production of this key pro-fibrotic cytokine.[2][3] TGF-β is a central mediator in the pathogenesis of renal fibrosis, promoting the transformation of various renal cells into matrix-producing myofibroblasts.[2]
Ramipril: As an Angiotensin-Converting Enzyme (ACE) inhibitor, Ramipril's primary mechanism involves the blockade of the Renin-Angiotensin System (RAS). This leads to reduced levels of angiotensin II, a potent vasoconstrictor and pro-fibrotic agent. The anti-fibrotic effects of ACE inhibitors are attributed to both their hemodynamic effects and their direct inhibition of angiotensin II-mediated cellular processes that drive fibrosis.[4]
Comparative Efficacy in Preclinical Models of Renal Fibrosis
To provide a comparative overview, this guide summarizes key quantitative data from preclinical studies investigating the efficacy of this compound, Pirfenidone, and Ramipril in established animal models of renal fibrosis. It is important to note that these studies were not head-to-head comparisons and utilized different animal models, which may influence the observed outcomes.
Table 1: Quantitative Comparison of Anti-Fibrotic Efficacy
| Inhibitor | Animal Model | Key Fibrosis Marker | Efficacy (Compared to Vehicle Control) | Reference |
| SLF1081851 HCl | Unilateral Ischemia-Reperfusion (Mouse) | Collagen Deposition (Masson's Trichrome) | Visually reduced collagen deposition. | [1] |
| Pirfenidone | Unilateral Ureteral Obstruction (Rat) | Collagen Content (Hydroxyproline assay) | Significant suppression of increased collagen content. | [5] |
| Collagen I & IV mRNA | Inhibition of increased mRNA expression. | [5] | ||
| Ramipril | COL4A3 Knockout (Mouse) | Tubulointerstitial Fibrosis Score | Reduced score from 1.83 (untreated) to 0.69. | [6] |
| Lifespan | Increased by over 100% (150 +/- 21 days vs. 71 +/- 6 days). | [4] |
Table 2: Effects on Key Markers of Fibroblast Activation and Gene Expression
| Inhibitor | Animal Model | Marker | Effect (Compared to Vehicle Control) | Reference |
| SLF1081851 HCl | Unilateral Ischemia-Reperfusion (Mouse) | Inflammatory Signaling | Suppressed in perivascular cells. | [1] |
| Pirfenidone | Unilateral Ureteral Obstruction (Rat) | TGF-β mRNA | Suppressed increased mRNA levels. | [5] |
| Unilateral Ureteral Obstruction (Rat) | α-SMA protein expression | Reduced expression. | [7] | |
| Ramipril | COL4A3 Knockout (Mouse) | TGF-β1 | Reduced amounts of renal TGF-β1. | [4] |
| COL4A3 Knockout (Mouse) | α-SMA levels in renal cortex | Increased levels in the model, with Ramipril treatment expected to reduce this. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the studies cited.
Animal Models of Renal Fibrosis
Unilateral Ischemia-Reperfusion Injury (for this compound): This model mimics the acute kidney injury that can lead to chronic fibrosis.
-
Procedure: Male C57BL/6 mice are anesthetized. A flank incision is made to expose the renal pedicle, which is then clamped for a defined period (e.g., 30-40 minutes) to induce ischemia. The clamp is then released to allow reperfusion. The contralateral kidney is often removed (nephrectomy) to exacerbate the injury to the remaining kidney.[9][10][11][12]
-
Rationale: This model allows for the study of the transition from acute injury to chronic fibrosis and is relevant to ischemic nephropathy in humans.
Unilateral Ureteral Obstruction (UUO) (for Pirfenidone): The UUO model is a well-established and rapid method for inducing tubulointerstitial fibrosis.
-
Procedure: Male Sprague-Dawley rats are anesthetized, and the left ureter is ligated at two points. The contralateral (right) kidney serves as a control. The obstruction leads to a progressive build-up of pressure and subsequent inflammation and fibrosis in the obstructed kidney.[5][13][14][15][16][17]
-
Rationale: This model is highly reproducible and results in robust and progressive fibrosis, making it suitable for screening anti-fibrotic compounds.
COL4A3 Knockout Mouse (for Ramipril): This is a genetic model of Alport syndrome, a hereditary kidney disease characterized by progressive renal fibrosis.
-
Procedure: Mice with a targeted disruption of the Col4a3 gene are used. These mice spontaneously develop progressive glomerulonephritis and interstitial fibrosis, closely mimicking the human disease.[4][8][18][19]
-
Rationale: This model is valuable for studying the long-term efficacy of therapeutic interventions in a genetically driven form of chronic kidney disease.
Quantification of Renal Fibrosis
Masson's Trichrome Staining: A histological staining technique used to visualize collagen fibers.
-
Protocol: Paraffin-embedded kidney sections are deparaffinized and rehydrated. The sections are then sequentially stained with Weigert's iron hematoxylin (B73222) (for nuclei), Biebrich scarlet-acid fuchsin (for cytoplasm and muscle), and aniline (B41778) blue (for collagen).[1][20][21][22][23]
-
Quantification: The blue-stained area (collagen) is quantified using image analysis software and expressed as a percentage of the total tissue area.
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA): α-SMA is a marker of activated myofibroblasts, the primary cell type responsible for extracellular matrix deposition in fibrosis.
-
Protocol: Kidney tissue sections are incubated with a primary antibody against α-SMA, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chromogenic substrate is then added to visualize the location of α-SMA expression.[6][24][25][26][27]
-
Quantification: The positively stained area is quantified using image analysis and expressed as a percentage of the total interstitial area.
Quantitative Real-Time PCR (qRT-PCR) for Collagen Type I: This technique measures the gene expression of collagen type I, a major component of the fibrotic scar.
-
Protocol: Total RNA is extracted from kidney tissue and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific for the collagen type I gene (e.g., COL1A1). The amount of amplified product is measured in real-time using a fluorescent dye.[28][29][30][31]
-
Quantification: The expression of the target gene is normalized to a housekeeping gene, and the relative fold change in expression between treated and control groups is calculated.
Conclusion
This compound presents a novel therapeutic approach to renal fibrosis by targeting the S1P transporter Spns2 and modulating inflammatory pathways. While direct comparative studies are lacking, the available preclinical data suggests its potential to ameliorate renal fibrosis. Pirfenidone and Ramipril, with their established mechanisms targeting TGF-β and the Renin-Angiotensin System respectively, have demonstrated significant anti-fibrotic efficacy in various well-characterized animal models. The choice of therapeutic agent will likely depend on the underlying etiology of the chronic kidney disease and the specific pathogenic pathways involved. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative efficacy and optimal clinical positioning of these different classes of anti-fibrotic inhibitors.
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. Pirfenidone: an anti-fibrotic and cytoprotective agent as therapy for progressive kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pirfenidone inhibits TGF-β1-induced fibrosis via downregulation of Smad and ERK pathway in MDCK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preemptive ramipril therapy delays renal failure and reduces renal fibrosis in COL4A3-knockout mice with Alport syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirfenidone improves renal function and fibrosis in the post-obstructed kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pirfenidone Attenuates Renal Tubulointerstitial Fibrosis through Inhibiting miR-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scantox.com [scantox.com]
- 9. Mouse Model of Ischemia-Reperfusion Kidney Injury [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. An Effective Mouse Model of Unilateral Renal Ischemia-Reperfusion Injury [jove.com]
- 12. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Unilateral Ureteral Obstruction for 28 Days in Rats Is Not Associated with Changes in Cardiac Function or Alterations in Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of autophagy in unilateral ureteral obstruction rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Collagen COL4A3 knockout: a mouse model for autosomal Alport syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. protocols.io [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. researchhub.com [researchhub.com]
- 23. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Immunohistochemistry of Kidney a-SMA, Collagen 1, and Collagen 3, in A Novel Mouse Model of Reno-cardiac Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The interstitial expression of alpha-smooth muscle actin in glomerulonephritis is associated with renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. biocare.net [biocare.net]
- 28. mdpi.com [mdpi.com]
- 29. Quantitative RT-PCR. [bio-protocol.org]
- 30. Real-Time Quantitative PCR Analysis [bio-protocol.org]
- 31. researchgate.net [researchgate.net]
Spns2 Inhibitors in Development: A Comparative Guide to SLF1081851 Hydrochloride and Emerging Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SLF1081851 hydrochloride and other next-generation Spns2 inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Spinster homolog 2 (Spns2) is a crucial transporter of sphingosine-1-phosphate (S1P), a signaling lipid that regulates a multitude of physiological processes, including lymphocyte trafficking, immune responses, and vascular development.[1] The inhibition of Spns2-mediated S1P transport presents a promising therapeutic strategy for autoimmune diseases, inflammatory disorders, and certain cancers.[1] SLF1081851 was one of the first identified inhibitors of Spns2 with in vivo activity, paving the way for the development of more potent and pharmacokinetically favorable compounds.[2][3]
Performance Comparison of Spns2 Inhibitors
The development of Spns2 inhibitors has rapidly progressed, with newer compounds demonstrating significant improvements in potency and in vivo efficacy compared to the prototype, SLF1081851. This section provides a quantitative comparison of key performance indicators.
| Inhibitor | IC50 (S1P Release Assay) | Key In Vivo Effects | Notable Characteristics |
| SLF1081851 | 1.93 µM[2][3][4][5] | Decreases circulating lymphocytes and plasma S1P in mice.[2][4][5] | First-generation in vivo active Spns2 inhibitor; serves as a valuable research tool.[2][3] |
| SLF80821178 (11i) | 51 nM[6] | Induces a dose-dependent decrease in peripheral blood lymphocytes in mice after oral administration.[6] | High potency and oral bioavailability; considered a significant advancement over SLF1081851.[2][6][7] |
| SLB1122168 | 94 nM[6] | Effective in modulating the immune system, evidenced by a decrease in circulating lymphocytes.[6] | A second-generation inhibitor with improved potency over SLF1081851.[6] |
| 7b (imidazole analog) | 1.4 µM[8] | An analog of SLF1081851 where the oxadiazole core and terminal amine are replaced by an imidazole.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Spns2 inhibitors.
Spns2-Mediated S1P Release Assay
This assay is fundamental for determining the in vitro potency of Spns2 inhibitors.
Objective: To quantify the inhibition of S1P release from cells overexpressing Spns2.
Methodology:
-
Cell Culture and Transfection: HeLa cells are cultured and transiently transfected with a plasmid encoding for mouse Spns2.[9][10]
-
Inhibition of S1P Metabolism: To prevent the degradation of intracellular S1P, cells are treated with inhibitors of S1P lyase (e.g., 4-deoxypyridoxine) and S1P phosphatases (e.g., sodium fluoride (B91410) and sodium vanadate).[9][10]
-
Inhibitor Treatment: The transfected cells are incubated with varying concentrations of the test Spns2 inhibitor (e.g., SLF1081851) for a defined period (typically 18-20 hours).[4][10]
-
S1P Extraction and Quantification: The cell culture medium is collected, and S1P is extracted. The concentration of S1P is then measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][10]
-
Data Analysis: The percentage of S1P release inhibition is calculated relative to a vehicle-treated control. The IC50 value, the concentration of inhibitor required to inhibit 50% of S1P release, is determined from a dose-response curve.[6][9]
In Vivo Lymphocyte Count Assay
This assay assesses the pharmacodynamic effect of Spns2 inhibitors on lymphocyte trafficking.
Objective: To measure the change in circulating lymphocyte counts in response to Spns2 inhibitor administration.
Methodology:
-
Animal Model: Mice or rats are used as the in vivo model.[2][3]
-
Inhibitor Administration: The Spns2 inhibitor (e.g., SLF1081851 at 20 mg/kg) is administered to the animals, typically via intraperitoneal (i.p.) injection or oral gavage.[4][5]
-
Blood Collection: Blood samples are collected at various time points post-administration (e.g., 4 hours).[4]
-
Lymphocyte Counting: Absolute lymphocyte counts are determined using an automated hematology analyzer or by manual counting.[2]
-
Data Analysis: The change in lymphocyte count is compared to baseline levels or a vehicle-treated control group to determine the extent of lymphopenia induced by the inhibitor.[2]
Visualizing the Landscape of Spns2 Inhibition
Diagrams are provided below to illustrate the Spns2 signaling pathway and a typical experimental workflow for evaluating Spns2 inhibitors.
Caption: Spns2-mediated S1P signaling pathway and point of inhibition.
Caption: Experimental workflow for the development of Spns2 inhibitors.
Conclusion
This compound has been a foundational tool in understanding the biology of Spns2 and validating it as a therapeutic target. The subsequent development of more potent and orally bioavailable inhibitors, such as SLF80821178, represents a significant step towards the clinical application of Spns2 inhibition. These newer compounds offer researchers more powerful tools to probe Spns2 function and hold greater promise for the treatment of immune-mediated diseases. The continued exploration of structure-activity relationships around these novel scaffolds is expected to yield even more refined Spns2 inhibitors in the future.
References
- 1. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Imidazole-Based Sphingosine-1-phosphate Transporter Spns2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Spns2 Inhibitors: SLF1081851 Hydrochloride vs. SLB1122168
A detailed guide for researchers, scientists, and drug development professionals on the biochemical and in vivo properties of two key inhibitors of the sphingosine-1-phosphate transporter Spns2.
This guide provides a comprehensive comparison of SLF1081851 hydrochloride and SLB1122168, two instrumental small molecule inhibitors used in the study of sphingosine-1-phosphate (S1P) signaling. Both compounds target the S1P transporter Spinster homolog 2 (Spns2), a critical protein in the regulation of lymphocyte trafficking and immune responses. Understanding the distinct characteristics of these inhibitors is crucial for designing and interpreting experiments in immunology, oncology, and other fields where S1P signaling plays a pivotal role.
Introduction to Spns2 and S1P Signaling
Sphingosine-1-phosphate is a signaling lipid that regulates a wide array of cellular processes. A key aspect of its function is the establishment of a concentration gradient between lymphoid tissues and circulatory fluids like lymph and blood. This gradient is essential for the egress of lymphocytes from lymph nodes. The transporter Spns2, expressed on lymphatic endothelial cells, is a major contributor to S1P levels in the lymph. Inhibition of Spns2 disrupts this S1P gradient, leading to the retention of lymphocytes within the lymph nodes and subsequent lymphopenia, a reduction in the number of circulating lymphocytes. This mechanism is of significant therapeutic interest for autoimmune diseases and other inflammatory conditions.[1][2]
SLF1081851 was identified as one of the first inhibitors of Spns2, serving as a prototype for subsequent drug development.[3][4] SLB1122168 represents a second-generation inhibitor, developed through structure-activity relationship studies based on the SLF1081851 scaffold, with the aim of improving potency and other pharmacological properties.[5]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and SLB1122168, based on available experimental data.
Table 1: In Vitro Potency
| Compound | Target | Assay System | IC50 | Reference |
| This compound | Spns2-mediated S1P release | HeLa cells overexpressing mouse Spns2 | 1.93 µM | [3][4] |
| SLB1122168 | Spns2-mediated S1P release | HeLa cells overexpressing mouse Spns2 | 94 nM | [5] |
Table 2: In Vivo Pharmacodynamic Effects
| Compound | Animal Model | Dose | Effect on Circulating Lymphocytes | Reference |
| This compound | Mice | 20 mg/kg (i.p.) | Significant decrease | [3] |
| SLB1122168 | Mice and Rats | Dose-dependent | Significant decrease | [5] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Compound | Key Feature | Oral Bioavailability | Toxicity | Reference |
| This compound | Prototype inhibitor | Not reported | Toxic to mice at 30 mg/kg | [6] |
| SLB1122168 | Second-generation inhibitor with a benzoxazole (B165842) scaffold | Poor | Not explicitly stated, but scaffold led to more potent and less toxic third-generation compounds | [6] |
Experimental Protocols
In Vitro S1P Release Assay
This assay is designed to quantify the inhibition of Spns2-mediated S1P export from cells.
1. Cell Culture and Transfection:
- HeLa cells are cultured in standard growth medium.
- Cells are transfected with a pcDNA3.1 plasmid encoding for mouse Spns2.
- Stable cell pools are selected using G418 resistance.[7]
2. Assay Preparation:
- Transfected HeLa cells are seeded in 12-well plates and grown to near confluence.
- The growth medium is removed, and the cells are washed.
3. Inhibition of S1P Catabolism:
- To prevent the degradation of intracellular S1P and maximize its export, the cells are incubated in a serum-free medium containing a cocktail of S1P catabolism inhibitors: 4-deoxypyridoxine (B1198617) (1 mM), NaF (2 mM), and Na3VO4 (0.2 mM).[7]
4. Compound Incubation:
- The test compounds (this compound or SLB1122168) are added to the release medium at various concentrations. The medium also contains 0.2% fatty acid-free bovine serum albumin (BSA) to act as a chaperone for the exported S1P.[7][8]
- The cells are incubated for 16-18 hours at 37°C.[7]
5. S1P Quantification:
- After incubation, the release medium is collected.
- A deuterated internal standard (d7-S1P) is added to the medium.
- S1P bound to BSA is precipitated using trichloroacetic acid.
- The S1P is then extracted from the protein pellet.
- The concentration of S1P is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9]
6. Data Analysis:
- The amount of S1P in the medium is inversely proportional to the inhibitory activity of the compound.
- The IC50 value is calculated by plotting the percentage of inhibition of S1P release against the concentration of the inhibitor.
In Vivo Assessment of Lymphocyte Counts
This protocol describes the in vivo evaluation of Spns2 inhibitors on circulating lymphocyte numbers in mice.
1. Animal Model:
- Male Sprague-Dawley rats or C57BL/6 mice are used for the study.
2. Compound Administration:
- This compound or SLB1122168 is administered via intraperitoneal (i.p.) injection at the desired concentration (e.g., 10 mg/kg or 20 mg/kg).[3]
- A vehicle control group is included in the experiment.
3. Blood Collection:
- Blood samples are collected at various time points post-injection (e.g., 0, 2, 4, 8, and 24 hours).
4. Lymphocyte Counting:
- The number of circulating lymphocytes in the blood samples is determined using an automated hematology analyzer.[3]
5. Data Analysis:
- The change in lymphocyte counts over time is compared between the compound-treated groups and the vehicle control group to determine the pharmacodynamic effect of the Spns2 inhibitor.
Visualizations
Spns2-Mediated S1P Signaling Pathway in Lymphocyte Egress
Caption: S1P is synthesized intracellularly and exported by Spns2, creating a gradient that guides lymphocyte egress.
Experimental Workflow for Spns2 Inhibitor Screening
Caption: A stepwise workflow for evaluating the potency of Spns2 inhibitors in a cell-based S1P release assay.
Conclusion
This compound and SLB1122168 are both valuable tools for investigating the role of Spns2 in health and disease. SLF1081851, as a first-generation inhibitor, provided the initial proof-of-concept for targeting Spns2 to modulate lymphocyte trafficking. SLB1122168 represents a significant advancement, demonstrating substantially higher potency in vitro. The development from SLF1081851 to SLB1122168 showcases a successful medicinal chemistry effort to optimize a lead compound. For researchers, the choice between these inhibitors will depend on the specific experimental goals. SLB1122168 is the more potent option for in vitro and in vivo studies requiring maximal inhibition of Spns2. However, understanding the properties of the prototype, SLF1081851, provides important context for the evolution of Spns2 inhibitors. This comparative guide serves as a foundational resource for scientists working with these important research compounds.
References
- 1. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]
- 2. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of SLF1081851 Hydrochloride in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SLF1081851 hydrochloride, a first-generation inhibitor of the sphingosine-1-phosphate (S1P) transporter Spinster homolog 2 (Spns2), with second-generation Spns2 inhibitors and the established S1P receptor modulator, Fingolimod. The data presented herein, compiled from various preclinical studies, aims to objectively assess the therapeutic potential of this compound and its standing among alternative compounds.
Executive Summary
This compound has demonstrated in vivo activity in preclinical models, validating Spns2 as a druggable target. Its mechanism of action, the inhibition of S1P export, offers an alternative approach to modulating S1P signaling compared to receptor-targeted therapies like Fingolimod. While effective in reducing circulating lymphocytes and showing promise in models of kidney fibrosis, this compound is surpassed in potency by second-generation Spns2 inhibitors such as SLF80821178 and SLB1122168. This guide presents a detailed comparison of their in vitro and in vivo activities, alongside relevant experimental protocols to aid researchers in their own investigations.
Data Presentation
In Vitro Potency of Spns2 Inhibitors
The following table summarizes the in vitro potency of this compound and its more advanced counterparts in inhibiting S1P release.
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| This compound | Spns2 | 1.93 | HeLa | [1] |
| SLB1122168 | Spns2 | 0.094 | Not Specified | |
| SLF80821178 | Spns2 | 0.051 | HeLa |
Lower IC50 values indicate higher potency.
In Vivo Effects of this compound and Comparators
This table outlines the key in vivo effects observed in preclinical studies for this compound and Fingolimod.
| Compound | Preclinical Model | Key Findings | Reference |
| This compound | Mouse model of kidney fibrosis (unilateral ischemia-reperfusion injury) | Suppressed inflammatory signaling in perivascular cells and ameliorated kidney fibrosis. | [2] |
| This compound | Mice and Rats | Significant decreases in circulating lymphocyte counts and plasma S1P concentrations. | [1] |
| SLF80821178 | Experimental Autoimmune Encephalomyelitis (EAE) mouse model (model for Multiple Sclerosis) | Efficacious in the standard EAE model. | [3] |
| Fingolimod | Experimental Autoimmune Encephalomyelitis (EAE) mouse model | Prophylactic administration completely prevents EAE development; therapeutic administration significantly reduces clinical severity. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of Action of this compound.
Caption: General Preclinical Evaluation Workflow.
Experimental Protocols
In Vitro S1P Release Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on Spns2-mediated S1P export.
Methodology:
-
Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfection: Cells are transfected with a plasmid encoding for murine Spns2.
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound or other test compounds.
-
S1P Extraction: After incubation, the cell culture medium is collected. An internal standard (e.g., C17-S1P) is added, and proteins are precipitated using ice-cold methanol.
-
LC-MS/MS Analysis: The supernatant containing S1P is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of exported S1P.
-
Data Analysis: The percentage of inhibition is calculated relative to vehicle-treated control cells. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
Mouse Model of Unilateral Ischemia-Reperfusion Injury (Kidney Fibrosis)
Objective: To evaluate the in vivo efficacy of this compound in a model of kidney fibrosis.
Methodology:
-
Animal Model: Male C57BL/6 mice are subjected to unilateral ischemia-reperfusion injury by clamping the left renal artery and vein for a defined period, followed by reperfusion.
-
Compound Administration: this compound is administered daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).
-
Monitoring: Body weight and general health are monitored throughout the study.
-
Tissue Collection: At the end of the treatment period, kidneys are harvested for analysis.
-
Histological Analysis: Kidney sections are stained with Masson's trichrome or Sirius red to assess the degree of fibrosis.
-
Immunohistochemistry: Staining for markers of fibrosis (e.g., α-smooth muscle actin, collagen I) and inflammation (e.g., F4/80 for macrophages) is performed.
-
Gene Expression Analysis: RNA is extracted from kidney tissue to quantify the expression of pro-fibrotic and pro-inflammatory genes by quantitative real-time PCR (qRT-PCR).
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
Objective: To assess the therapeutic potential of Spns2 inhibitors in a preclinical model of multiple sclerosis.
Methodology:
-
Induction of EAE: EAE is induced in female C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Compound Administration: Treatment with SLF80821178 or Fingolimod is initiated either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 5 = moribund).
-
Lymphocyte Counting: Blood samples are collected at various time points to quantify circulating lymphocyte populations using flow cytometry.
-
Histopathology: At the end of the experiment, spinal cords are harvested, and sections are stained with Luxol fast blue and hematoxylin (B73222) and eosin (B541160) (H&E) to assess demyelination and immune cell infiltration.
Peripheral Blood Lymphocyte Counting by Flow Cytometry
Objective: To quantify the number of circulating lymphocytes in response to treatment.
Methodology:
-
Blood Collection: A small volume of whole blood is collected from mice via the tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell Lysis: Red blood cells are lysed using a commercial lysis buffer.
-
Antibody Staining: The remaining white blood cells are stained with fluorescently labeled antibodies specific for lymphocyte markers (e.g., CD3 for T cells, B220 for B cells).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to identify and quantify different lymphocyte populations based on their fluorescence and light scattering properties.
-
Data Analysis: The absolute number of lymphocytes per unit volume of blood is calculated using counting beads or by comparison to a complete blood count (CBC).
References
Safety Operating Guide
Proper Disposal of SLF1081851 Hydrochloride: A Step-by-Step Guide
For Immediate Reference: Always consult the manufacturer-provided Safety Data Sheet (SDS) for specific disposal instructions for SLF1081851 hydrochloride. This guide provides general procedures based on the chemical nature of similar compounds and should supplement, not replace, the SDS.
The proper disposal of this compound, a potent inhibitor of the sphingosine-1-phosphate (S1P) transporter SPNS2, is crucial for maintaining laboratory safety and ensuring environmental protection. As a hydrochloride salt and a halogenated organic compound, specific handling procedures are required.
Pre-Disposal Safety Precautions
Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE) to mitigate risks associated with handling chemical reagents.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Skin Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of generating dust, a respirator is required.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous waste. Due to its composition, it may be classified as halogenated organic waste.
-
Segregation: Do not mix this compound waste with other waste streams, particularly non-halogenated organic waste.[1] Keep the chemical in its original container whenever possible.
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: this compound" and includes all relevant hazard pictograms.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area pending disposal.
-
Professional Disposal: Arrange for the collection of the waste through a licensed and certified hazardous waste disposal company.[1] The primary disposal method for halogenated organic compounds is typically high-temperature incineration at a specialized facility.[1] This material must not be disposed of down the drain or in regular trash .[2]
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Clear the area of non-essential personnel and ensure adequate ventilation.
-
Containment: Prevent the further spread of the material. For solid spills, avoid creating dust.[1] Use absorbent materials for liquid spills and prevent entry into the sewer system.
-
Clean-up: Carefully sweep or scoop up spilled solid material using a method that does not generate dust.[1] Place the collected material into a suitable, labeled, and sealed container for disposal.
-
Decontamination: Thoroughly clean the affected area with an appropriate solvent and decontaminating solution.
Summary of Chemical and Safety Data
The following table summarizes key data for this compound.
| Property | Value |
| Chemical Name | 3-(4-decylphenyl)-1,2,4-oxadiazole-5-propanamine, monohydrochloride |
| Molecular Formula | C₂₁H₃₃N₃O • HCl |
| CAS Number | 2999629-35-3 |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling SLF1081851 hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling SLF1081851 hydrochloride. The following procedures are based on general laboratory safety protocols and information from safety data sheets for similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, all users should handle this compound with care and adhere to their institution's safety guidelines.
Personal Protective Equipment (PPE)
Consistent and proper use of personal protective equipment is the most critical line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles | Nitrile or latex gloves | NIOSH-approved respirator (e.g., N95) if not handled in a chemical fume hood | Lab coat |
| Solution Preparation | Chemical safety goggles or face shield | Nitrile or latex gloves | Work in a well-ventilated area or chemical fume hood | Lab coat |
| Cell Culture/In Vitro Assays | Safety glasses | Nitrile or latex gloves | Not generally required if handled in a biological safety cabinet | Lab coat |
| In Vivo Administration | Safety glasses | Nitrile or latex gloves | Not generally required | Lab coat |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | NIOSH-approved respirator with appropriate cartridge | Chemical-resistant apron or coveralls over lab coat |
Safe Handling and Storage
To ensure the safety of laboratory personnel and maintain the integrity of the compound, the following handling and storage procedures should be strictly followed.
Engineering Controls:
-
Work in a well-ventilated laboratory.
-
When handling the solid form, especially when weighing, use a chemical fume hood to minimize inhalation exposure.
-
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[1]
General Hygiene Measures:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not eat, drink, or smoke in laboratory areas.[2]
-
Remove contaminated clothing and wash it before reuse.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Recommended storage temperature is -20°C.[3]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.
Spill Response Workflow:
The following diagram outlines the procedural steps for responding to a spill of this compound.
Caption: Chemical Spill Response Workflow
Disposal Plan
All waste materials, including the compound itself, contaminated absorbent materials, and empty containers, must be disposed of in accordance with local, state, and federal regulations.
-
Collect waste in a designated, labeled, and sealed container.
-
Do not dispose of it down the drain or with general laboratory trash.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
